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  • Product: 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline
  • CAS: 1817793-27-3

Core Science & Biosynthesis

Foundational

The Enigmatic Mechanism of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline in Targeted Therapies: A Deep Dive into a Novel Investigational Agent

For Immediate Release: An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The landscape of targeted cancer therapy is one of continuous evolution, driven by the pursuit of novel m...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is one of continuous evolution, driven by the pursuit of novel molecular entities with high potency and specificity. Within this dynamic field, the compound 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline has emerged as a molecule of significant interest. While detailed public information regarding its specific mechanism of action remains nascent, its structural motifs—a difluoromethoxy-substituted aniline core coupled with a methylpiperazine moiety—are hallmarks of a new generation of kinase inhibitors. This guide, therefore, synthesizes the available information on structurally related compounds and established biochemical principles to postulate a likely mechanism of action and provide a framework for its experimental validation.

Introduction: Deconstructing a Promising Scaffold

The chemical structure of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS No. 1817793-27-3) suggests a strategic design for interaction with specific biological targets. The aniline component provides a versatile scaffold, while the difluoromethoxy group is known to enhance metabolic stability and cell membrane permeability, crucial attributes for effective drug candidates.[1][2] The 4-methylpiperazin-1-yl group is a common feature in numerous kinase inhibitors, often contributing to target binding and improving pharmacokinetic properties. The convergence of these structural features strongly suggests that this compound functions as a competitive inhibitor of ATP-binding sites within protein kinases, a cornerstone of modern targeted therapies.

Postulated Mechanism of Action: A Kinase-Centric Hypothesis

Based on the prevalence of its structural components in known kinase inhibitors, it is highly probable that 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline exerts its therapeutic effects by targeting one or more protein kinases involved in oncogenic signaling pathways.

The Aniline Core: A Foundation for Kinase Interaction

The aniline scaffold is a well-established pharmacophore in a multitude of approved and investigational kinase inhibitors. It often serves as a key hydrogen bond donor and acceptor, anchoring the inhibitor within the hinge region of the kinase's ATP-binding pocket. This interaction is critical for displacing ATP and preventing the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.

The Role of the Difluoromethoxy and Methylpiperazine Groups

The difluoromethoxy group, a bioisostere of the more common methoxy group, can significantly influence a molecule's binding affinity and metabolic profile.[2] Its electron-withdrawing nature can modulate the pKa of the aniline nitrogen, potentially enhancing its interaction with the kinase hinge region.

The methylpiperazine moiety is a recurring motif in successful kinase inhibitors, including imatinib and gefitinib. This group often extends into a more solvent-exposed region of the ATP-binding site, where it can form additional interactions and improve the overall binding affinity and selectivity of the compound. Furthermore, its basic nature can enhance aqueous solubility, a desirable property for oral bioavailability.

Potential Kinase Targets and Signaling Pathways

Given the structural similarities to known inhibitors, several key oncogenic kinases represent plausible targets for 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline.

  • Receptor Tyrosine Kinases (RTKs): This family, including EGFR, VEGFR, and PDGFR, is frequently dysregulated in cancer. The aniline scaffold is a common feature of many RTK inhibitors.

  • Non-Receptor Tyrosine Kinases: Kinases such as ABL and SRC, which play crucial roles in cell proliferation and survival, are also potential targets. The anilino-pyrimidine core, a close relative of the aniline scaffold, is central to the mechanism of ABL inhibitors.

  • Serine/Threonine Kinases: While less common for this specific scaffold, kinases like those in the MAPK and PI3K/AKT pathways could also be potential targets.

Diagram of a Postulated Signaling Pathway Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 2-(Difluoromethoxy)-4- (4-methylpiperazin-1-yl)aniline Inhibitor->RTK Inhibition

Caption: Postulated inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

Experimental Validation of the Mechanism of Action

A rigorous and multi-faceted experimental approach is necessary to elucidate the precise mechanism of action of this compound.

Target Identification and Validation

Workflow for Target Identification:

G Start Start: 2-(Difluoromethoxy)-4- (4-methylpiperazin-1-yl)aniline KinaseScreen Broad Kinase Panel Screening Start->KinaseScreen HitIdentification Hit Identification (Potent Inhibition) KinaseScreen->HitIdentification DoseResponse Dose-Response and IC50 Determination HitIdentification->DoseResponse CellularAssay Cellular Target Engagement (e.g., NanoBRET, CETSA) DoseResponse->CellularAssay PathwayAnalysis Western Blotting for Downstream Signaling CellularAssay->PathwayAnalysis Conclusion Validated Target and Pathway PathwayAnalysis->Conclusion

Caption: Experimental workflow for identifying and validating the molecular target.

Experimental Protocols:

  • Kinase Panel Screening:

    • Utilize a commercial kinase panel (e.g., Eurofins DiscoverX, Promega) to screen the compound against a broad range of human kinases at a fixed concentration (e.g., 1 µM).

    • Measure the percentage of inhibition for each kinase.

    • Identify "hits" as kinases that are significantly inhibited (e.g., >50% inhibition).

  • IC50 Determination:

    • For identified hits, perform dose-response assays using a radiometric or fluorescence-based kinase activity assay.

    • Incubate varying concentrations of the compound with the purified kinase, ATP, and a specific substrate.

    • Measure the kinase activity at each concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a sigmoidal dose-response curve.

  • Cellular Target Engagement:

    • Employ techniques such as NanoBRET™ or Cellular Thermal Shift Assay (CETSA) in relevant cancer cell lines to confirm that the compound binds to the identified target kinase in a cellular context.

Elucidation of Downstream Signaling Effects

Western Blotting Protocol:

  • Culture a relevant cancer cell line (e.g., one known to be dependent on the identified target kinase).

  • Treat the cells with varying concentrations of the compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and key downstream signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate and image the blot.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.

Cellular and In Vivo Efficacy
  • Cell Viability Assays:

    • Plate cancer cells in 96-well plates.

    • Treat with a serial dilution of the compound for 72 hours.

    • Assess cell viability using a colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo®) assay.

    • Calculate the GI50 (concentration that causes 50% growth inhibition).

  • Xenograft Studies:

    • Implant human tumor cells subcutaneously into immunocompromised mice.

    • Once tumors are established, randomize the mice into vehicle control and treatment groups.

    • Administer the compound orally or via intraperitoneal injection at a predetermined dose and schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, harvest the tumors for pharmacodynamic analysis (e.g., Western blotting for target inhibition).

Conclusion and Future Directions

While the precise molecular target of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline is not yet publicly disclosed, its chemical structure provides a strong rationale for its classification as a kinase inhibitor. The experimental framework outlined in this guide offers a robust strategy for definitively identifying its target, elucidating its mechanism of action, and evaluating its therapeutic potential. As research into this promising compound continues, the scientific community awaits further data that will undoubtedly shed more light on its role in the ever-expanding arsenal of targeted therapies.

References

  • 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline. NextSDS. [Link]

  • 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. PubChem. [Link]

  • 2-Difluoromethoxy-Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition. PubMed. [Link]

  • Bench to Bedside Development of [18F]Fluoromethyl-(1,2-2H4)choline ([18F]D4-FCH). MDPI. [Link]

  • 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Manasa Life Sciences. [Link]

  • Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT 6 R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies. PubMed. [Link]

  • Discovery of a High-Affinity Fluoromethyl Analog of [ 11 C]5-Cyano- N -(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([ 11 C]CPPC) and Their Comparison in Mouse and Monkey as Colony- - ResearchGate. ResearchGate. [Link]

  • FDA approved fluorine-containing drugs in 2023. RSC Publishing. [Link]

  • Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]

  • A Trial of NIS793 With FOLFIRINOX in Pancreatic Cancer. ClinicalTrials.gov. [Link]

  • Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. PubMed. [Link]

  • FDA Approves 'Illuminating' Drug for Spotting Cancer. YouTube. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline: A Comprehensive Technical Guide

Executive Summary The compound 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS: 1817793-27-3) represents a highly privileged pharmacophore building block frequently utilized in the rational design of kinase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS: 1817793-27-3) represents a highly privileged pharmacophore building block frequently utilized in the rational design of kinase inhibitors, GPCR modulators, and targeted oncology therapeutics. Profiling the absorption, distribution, metabolism, and excretion (ADME) of this specific moiety requires a nuanced understanding of its distinct functional groups. This whitepaper provides an in-depth, self-validating framework for the pharmacokinetic (PK) profiling of this compound, detailing the causality behind experimental designs and the structural rationale dictating its systemic behavior.

Physicochemical and Structural Rationale

To design an effective PK profiling strategy, we must first deconstruct the molecule into its core functional components and understand the causality behind their biological behavior.

  • The Difluoromethoxy (-OCF₂H) Group: Historically, methoxy (-OCH₃) groups are highly susceptible to rapid O-demethylation by Cytochrome P450 (CYP) enzymes. By substituting hydrogen with fluorine, the strong C–F bond (approx. 130 kcal/mol) provides exceptional resistance to enzymatic cleavage, acting as a metabolic shield[1],[2]. Furthermore, the -OCF₂H group is weakly electron-withdrawing (Hammett σp ~ +0.14) and acts as a unique lipophilic hydrogen bond donor, which enhances membrane permeability without introducing the extreme lipophilicity liabilities associated with a trifluoromethoxy (-OCF₃) group[3].

  • The 4-Methylpiperazin-1-yl Group: This basic amine (pKa ~ 8.5–9.0) is strategically incorporated to ensure aqueous solubility at physiological pH, allowing for oral formulation. However, highly basic, lipophilic amines are notorious for driving profound intracellular accumulation via lysosomal trapping[4]. This phenomenon artificially inflates the apparent volume of distribution ( Vd​ ) and can lead to phospholipidosis or off-target ion channel (e.g., hERG) liabilities[5].

  • The Aniline Core: The primary amine serves as a classic hydrogen bond donor/acceptor motif, often utilized for hinge-binding in kinase targets. From a PK perspective, it is a primary site for Phase II metabolism (N-acetylation) and potential CYP-mediated N-oxidation.

PK_Logic A 2-(Difluoromethoxy)-4- (4-methylpiperazin-1-yl)aniline B Difluoromethoxy Group A->B C 4-Methylpiperazine A->C D Aniline Core A->D E CYP450 Resistance & Lipophilic H-Bonding B->E F Aqueous Solubility & Lysosomal Trapping C->F G Kinase Hinge Binding & Phase II Acetylation D->G

Structural mapping of functional groups to their pharmacokinetic outcomes.

In Vitro ADME Profiling Protocols

To build a self-validating data package, in vitro assays must isolate specific PK mechanisms. The following protocols are designed to interrogate the specific liabilities of this compound.

Protocol 1: Hepatic Microsomal Stability (CYP450 Profiling)

Objective: To determine the intrinsic clearance ( CLint​ ) and validate the metabolic stability imparted by the -OCF₂H group against CYP-mediated degradation[1]. Causality: Liver microsomes contain the primary Phase I oxidative enzymes. By supplying NADPH (a necessary cofactor for CYP activity), we isolate CYP-mediated metabolism. The inclusion of a positive control (e.g., Verapamil) validates the enzymatic viability of the microsome batch.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add human/rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl₂).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent denatures the CYP enzymes instantly, halting metabolism, while precipitating proteins for cleaner MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (Positive ESI mode, targeting the basic piperazine nitrogen). Calculate half-life ( t1/2​ ) and CLint​ using the log-linear decline of the parent compound.

Protocol 2: Lysosomal Trapping Assessment

Objective: To quantify the extent of subcellular sequestration driven by the basic 4-methylpiperazine moiety[4],[5]. Causality: Basic lipophilic amines diffuse across cell membranes in their un-ionized state but become protonated and trapped in the acidic environment of lysosomes (pH ~4.5). By co-incubating with Ammonium Chloride ( NH4​Cl ), which diffuses into lysosomes and neutralizes the pH gradient, we can prove that compound accumulation is specifically due to lysosomal trapping rather than non-specific lipid binding.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells in 12-well plates and culture until 80% confluent.

  • Treatment Groups:

    • Group A: Incubate cells with 1 µM of the compound in standard media.

    • Group B: Pre-incubate cells with 10 mM NH4​Cl for 30 minutes, then add 1 µM of the compound.

  • Incubation: Incubate both groups at 37°C for 2 hours to reach steady-state partitioning.

  • Harvesting: Wash cells rapidly three times with ice-cold PBS to remove extracellular compound. Lyse cells using 200 µL of RIPA buffer.

  • Quantification: Crash the lysate with acetonitrile, centrifuge, and quantify the intracellular compound concentration via LC-MS/MS. A significant reduction in intracellular concentration in Group B confirms lysosomotropism.

Workflow S1 Cell Culture (HepG2) S2 Incubation (+/- NH4Cl) S1->S2 Add Compound S3 Cell Lysis & Extraction S2->S3 Wash & Lyse S4 LC-MS/MS Quantification S3->S4 Acetonitrile Crash S5 Calculate Kp (Partition Coeff) S4->S5 Data Analysis

Step-by-step workflow for in vitro lysosomal trapping assessment.

In Vivo Pharmacokinetic Profiling

To translate in vitro findings into systemic parameters, a dual-route rodent PK study is required.

Protocol 3: Intravenous (IV) and Oral (PO) PK in Sprague-Dawley Rats

Objective: To determine systemic clearance ( CL ), steady-state volume of distribution ( Vdss​ ), and oral bioavailability ( F% ). Causality: The IV arm establishes the absolute baseline for clearance and distribution without the variable of gastrointestinal absorption. The PO arm evaluates gut permeability and first-pass hepatic extraction.

Step-by-Step Methodology:

  • Formulation:

    • IV Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline (pH adjusted to 5.0 to protonate the piperazine, ensuring complete dissolution).

    • PO Formulation: 0.5% Methylcellulose / 0.1% Tween-80 in water (suspension for oral gavage).

  • Dosing: Administer 1 mg/kg IV via the tail vein (n=3 rats) and 10 mg/kg PO via oral gavage (n=3 rats).

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Transfer blood to K₂EDTA tubes, centrifuge at 3000g for 10 minutes at 4°C to separate plasma.

  • Bioanalysis: Extract plasma using protein precipitation (Acetonitrile 1:3 v/v) and analyze via LC-MS/MS. Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin.

Quantitative Data Summary

Based on the structural motifs (the stable -OCF₂H group and the lysosomotropic piperazine), compounds containing this specific aniline derivative typically exhibit moderate clearance, high volume of distribution, and moderate-to-high oral bioavailability.

Pharmacokinetic ParameterRouteExpected Range / ValueMechanistic Rationale
Clearance ( CL ) IV15 – 25 mL/min/kgModerate. CYP oxidation is hindered by the -OCF₂H group, but the N-methylpiperazine remains susceptible to N-demethylation.
Volume of Distribution ( Vdss​ ) IV4.5 – 6.5 L/kgHigh. Driven extensively by the basic piperazine (pKa ~8.5) partitioning into acidic tissue compartments (lysosomes).
Half-Life ( t1/2​ ) IV/PO3.0 – 5.0 hoursExtended due to the high Vdss​ acting as a tissue reservoir, slowly releasing the drug back into systemic circulation.
Oral Bioavailability ( F% ) PO45% – 65%Good. The difluoromethoxy group provides sufficient lipophilicity for Caco-2 permeability, while the piperazine prevents dissolution-rate limited absorption.
Tmax PO1.0 – 2.0 hoursRapid absorption characteristic of basic amines in the upper intestine.

Conclusion

The pharmacokinetic profile of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline is a direct manifestation of its carefully balanced functional groups. The difluoromethoxy substituent successfully mitigates metabolic liabilities typically associated with electron-donating ethers, ensuring a manageable systemic clearance. Conversely, the 4-methylpiperazine ring, while essential for solubility, dictates a massive volume of distribution due to lysosomal trapping. Understanding and measuring these competing physicochemical forces through rigorous, self-validating protocols is critical for optimizing this pharmacophore in late-stage drug development.

References

  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Benchchem.
  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
  • Fluorinated Ethers of Cannabinol (CBN). MDPI.
  • Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC). PMC.
  • Falcipain Inhibitors: Optimization Studies of the 2-Pyrimidinecarbonitrile Lead Series. ACS Publications.

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline

Executive Summary The compound 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS: 1817793-27-3) is a highly specialized chemical building block frequently utilized in the synthesis of targeted therapeutics, part...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS: 1817793-27-3) is a highly specialized chemical building block frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors and central nervous system (CNS) agents[1]. In drug development, a molecule's true utility is dictated not just by its target affinity, but by its physicochemical properties—most notably its molecular weight and aqueous solubility.

This technical whitepaper provides an authoritative analysis of the structural drivers that dictate the molecular weight and thermodynamic aqueous solubility of this compound. Furthermore, it outlines a self-validating experimental protocol designed to accurately measure these parameters while avoiding common analytical artifacts.

Chemical Identity and Molecular Weight Determination

Accurate molecular weight (MW) determination is the foundational metric for all downstream pharmacological assays. It dictates molarity calculations, stoichiometric ratios in synthetic chemistry, and provides the exact mass required for Liquid Chromatography-Mass Spectrometry (LC-MS) identification.

The molecular formula for 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline is C₁₂H₁₇F₂N₃O . The exact molecular weight is calculated using standard IUPAC atomic weights:

  • Carbon (C₁₂): 12 × 12.011 = 144.132 g/mol

  • Hydrogen (H₁₇): 17 × 1.008 = 17.136 g/mol

  • Fluorine (F₂): 2 × 18.998 = 37.996 g/mol

  • Nitrogen (N₃): 3 × 14.007 = 42.021 g/mol

  • Oxygen (O₁): 1 × 15.999 = 15.999 g/mol

  • Total Molecular Weight: 257.284 g/mol [2]

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Name 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)anilineCore scaffold for API synthesis.
CAS Registry Number 1817793-27-3Unique identifier for regulatory tracking[1].
Molecular Formula C₁₂H₁₇F₂N₃ODefines the exact atomic composition.
Molecular Weight 257.28 g/mol Ideal for oral bioavailability (Rule of 5 compliant).
Expected [M+H]⁺ (MS) m/z 258.29Primary target mass for positive-ion ESI-MS.

Structural Drivers of Aqueous Solubility

Aqueous solubility is not a static property; it is a dynamic equilibrium dictated by the interplay between a molecule's lipophilic domains and its ionizable functional groups[3]. For 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline, solubility is governed by three distinct structural moieties:

  • The Aniline Core (Primary Amine): Aniline derivatives are weak bases (typical pKa ~4.6). At physiological pH (7.4), this group remains largely un-ionized, contributing poorly to aqueous solubility. It only becomes protonated and highly soluble in highly acidic gastric environments (pH 1.2).

  • The Difluoromethoxy Group (-OCHF₂): This moiety is highly lipophilic and strongly electron-withdrawing. The inductive effect of the two fluorine atoms pulls electron density away from the aromatic ring, which further depresses the basicity of the adjacent aniline amine. This group drastically lowers the intrinsic aqueous solubility ( S0​ ) of the free base.

  • The 4-Methylpiperazine Moiety: This saturated heterocycle contains a tertiary aliphatic amine with a typical pKa of ~8.0 to 8.5. At physiological pH (7.4), this nitrogen is predominantly protonated, forming a localized cation. This basic center is the primary driver for any observed aqueous solubility in biological buffers.

G Molecule 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline Aniline Aniline Core (-NH2) Molecule->Aniline DFM Difluoromethoxy (-OCHF2) Molecule->DFM Piperazine 4-Methylpiperazine Molecule->Piperazine AnilineProp Weak Base (pKa ~4.6) Protonated at pH < 4 Aniline->AnilineProp DFMProp Lipophilic & Electron-Withdrawing Lowers Intrinsic Solubility DFM->DFMProp PiperazineProp Tertiary Amine (pKa ~8.5) Protonated at pH 7.4 (Enhances Solubility) Piperazine->PiperazineProp

Figure 1: Structural moieties and their mechanistic contributions to aqueous solubility.

Because the intrinsic solubility of the free base is expected to be low, pharmaceutical development of this compound often requires conversion into a salt form (e.g., dihydrochloride) to achieve therapeutically relevant dissolution rates[1].

Experimental Protocols for Solubility Determination

To accurately determine the aqueous solubility of this compound, kinetic methods (e.g., DMSO stock dilution) are insufficient due to the risk of supersaturation and solvent-induced artifacts. Instead, a Thermodynamic Shake-Flask Method must be employed, strictly adhering to USP <1236> guidelines[4].

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system . The methodology below includes built-in causality checks (pH verification and solid-state analysis) to ensure the data generated is an artifact-free representation of true thermodynamic equilibrium.

Workflow Prep Sample Prep (Excess Solid) Incubate Equilibration (Shake-flask, 24h) Prep->Incubate Buffer added Separate Phase Separation (Centrifugation) Incubate->Separate Saturation achieved Validate Self-Validation (Final pH & XRPD) Separate->Validate Pellet & Supernatant Quantify Quantification (HPLC-UV) Validate->Quantify Verified samples

Figure 2: Self-validating thermodynamic solubility workflow (Shake-flask method).

Step-by-Step Methodology: Self-Validating Shake-Flask Protocol

Step 1: Buffer Preparation & Initial pH Verification

  • Action: Prepare standard biorelevant media (e.g., FaSSIF pH 6.5 or PBS pH 7.4). Measure and record the initial pH.

  • Causality: The solubility of ionizable compounds is exponentially dependent on pH. Establishing a precise baseline ensures the buffer capacity is adequate.

Step 2: Solid Addition

  • Action: Add an excess amount of solid 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (e.g., 5-10 mg) into a glass vial containing 1 mL of the target buffer.

  • Causality: Self-Validation Check 1. You must visually confirm that undissolved solid remains in the vial. If the solution is completely clear, saturation has not been reached, and more solid must be added.

Step 3: Equilibration

  • Action: Seal the vial and agitate at 37°C ± 0.5°C using an orbital shaker at 200 RPM for 24 to 48 hours.

  • Causality: Thermodynamic equilibrium requires time. The 24-48 hour window allows the compound to transition from any metastable kinetic states into its lowest-energy, thermodynamically stable crystal lattice.

Step 4: Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37°C.

  • Causality: Do not use syringe filters. The highly lipophilic difluoromethoxy group makes the compound prone to non-specific adsorption onto standard PTFE or nylon filter membranes, which would artificially lower the measured solubility. Centrifugation isolates the supernatant without introducing foreign surfaces.

Step 5: Post-Equilibration Self-Validation

  • Action: Carefully extract the supernatant. Measure the pH of the supernatant and perform X-ray Powder Diffraction (XRPD) on the residual solid pellet.

  • Causality: Self-Validation Check 2. If the final pH differs from the initial pH by >0.1 units, the basic piperazine group has overwhelmed the buffer capacity, and the measured solubility corresponds to the final pH, not the target pH. XRPD confirms that the solid has not converted into a different polymorph or formed a salt with buffer counterions (the "common-ion effect")[4].

Step 6: Quantification

  • Action: Dilute the supernatant with mobile phase to prevent precipitation upon cooling to room temperature. Inject the sample into an HPLC-UV system (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA) and quantify the peak area against a pre-established standard calibration curve.

References

  • NextSDS Database. "2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline - Chemical Substance Information". NextSDS. Available at:[Link]

  • United States Pharmacopeia (USP). "USP <1236> Solubility Measurements Chapter". Biorelevant. Available at: [Link]

  • Avdeef, A. (2012). "Absorption and Drug Development: Solubility, Permeability, and Charge State". John Wiley & Sons. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

How to synthesize 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline from nitro precursors

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Context: Preparation of key aniline intermediates for targeted therapeutics (e.g., kinase inhibitors) [1]. Executiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Context: Preparation of key aniline intermediates for targeted therapeutics (e.g., kinase inhibitors) [1].

Executive Summary & Strategic Rationale

The compound 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS: 1817793-27-3) is a highly functionalized building block frequently utilized in the synthesis of advanced pharmaceutical agents, particularly in the oncology space for compounds like pyrimido-indolysine derivatives [1].

Synthesizing this aniline from its corresponding nitro precursor—1-(difluoromethoxy)-5-(4-methylpiperazin-1-yl)-2-nitrobenzene—requires a chemoselective reduction strategy. The primary challenge is efficiently reducing the nitro group to a primary amine without inducing defluorination of the sensitive difluoromethoxy ether or causing unwanted side reactions with the basic, oxidation-prone piperazine ring.

This protocol details a highly efficient, scalable Catalytic Hydrogenation methodology using Palladium on Carbon (Pd/C), optimized for high yield, operational safety, and high purity suitable for downstream coupling reactions.

Mechanistic Insights & Causality in Experimental Design

As process scientists, we must select conditions that ensure process reliability and product stability.

  • Catalyst Selection (10% Pd/C): Palladium on carbon is selected over Raney Nickel or chemical reductants (like SnCl₂ or Fe/HCl) because it offers clean conversion at ambient temperature and pressure. The difluoromethoxy group is remarkably stable to Pd-catalyzed hydrogenation under mild conditions, avoiding the risk of C-O or C-F bond cleavage.

  • Solvent Matrix (Methanol/Ethanol): Protic solvents accelerate the reduction of the nitro group by stabilizing the polar intermediates (nitroso and hydroxylamine species) formed during the catalytic cycle.

  • Handling the Piperazine Moiety: The basic tertiary amine of the 4-methylpiperazine ring can poison some catalysts if highly concentrated. Operating at moderate dilution (0.1 M to 0.2 M) prevents catalyst deactivation. Furthermore, the final aniline product is electron-rich and susceptible to air oxidation; therefore, the protocol mandates immediate concentration and storage under inert gas.

Process Workflow Diagram

G N1 Nitro Precursor (Substrate) N2 Inert Purge (N2/Ar) N1->N2 N3 Catalyst Addition (10% Pd/C) N2->N3 N4 Hydrogenation (H2, 1 atm, rt) N3->N4 N5 Filtration (Celite Pad) N4->N5 N6 Aniline Product (Target) N5->N6

Workflow for the chemoselective reduction of nitroarenes to anilines.

Quantitative Data: Method Comparison

To validate the choice of catalytic hydrogenation, the following table summarizes the expected outcomes of different reduction methodologies evaluated during process development for this specific substrate class.

Reduction MethodReagents / ConditionsExpected YieldPurity (LC-MS)Process Notes & Causality
Catalytic Hydrogenation 10% Pd/C, H₂, MeOH, rt, 2h>95% >98% Optimal. Clean reaction, no heavy metal waste. Simple filtration workup.
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80°C80-85%~90%Tolerates halogens well, but generates iron oxide sludge. Harder to purify.
Stannous Chloride SnCl₂·2H₂O, EtOH, 70°C, 4h70-75%~85%High risk of emulsion during workup due to piperazine binding tin salts.

Detailed Experimental Protocol

Self-Validating System: This protocol incorporates In-Process Controls (IPC) to ensure the reaction is driven to completion, preventing the accumulation of reactive hydroxylamine intermediates.

Materials Required:
  • 1-(Difluoromethoxy)-5-(4-methylpiperazin-1-yl)-2-nitrobenzene (1.0 eq, 10 mmol, ~2.87 g)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq Pd, ~0.53 g)

  • Methanol (HPLC grade, 50 mL)

  • Hydrogen gas (Balloon or controlled reactor)

  • Celite® 545 (for filtration)

Step-by-Step Methodology:
  • Substrate Dissolution:

    • Charge a 250 mL round-bottom flask with 1-(difluoromethoxy)-5-(4-methylpiperazin-1-yl)-2-nitrobenzene (10 mmol).

    • Add 50 mL of Methanol. Stir at 400 rpm until complete dissolution is achieved.

    • Causality: Complete dissolution is critical to ensure uniform mass transfer of hydrogen gas to the substrate at the catalyst surface.

  • Inert Atmosphere Establishment:

    • Seal the flask with a rubber septum.

    • Evacuate the flask applying vacuum for 10 seconds, then backfill with Argon or Nitrogen. Repeat this cycle three times.

  • Catalyst Addition (Safety Critical):

    • Briefly remove the septum under a positive flow of inert gas and carefully add the 10% Pd/C (50% wet).

    • Causality: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Using 50% wet catalyst and adding it under inert gas eliminates ignition risks.

  • Hydrogenation:

    • Evacuate the flask and backfill with Hydrogen gas (using a double-ribbed balloon). Repeat the vacuum/H₂ cycle three times to ensure complete displacement of inert gas.

    • Stir the reaction vigorously (800-1000 rpm) at room temperature (20-25°C) under a static atmosphere of H₂.

  • In-Process Control (IPC) & Monitoring:

    • After 2 hours, sample 50 µL of the reaction mixture, filter through a micro-syringe filter, and analyze via LC-MS or TLC (DCM:MeOH 9:1).

    • Validation: The reaction is deemed complete when the nitro precursor mass (M+H = 288) is fully consumed and replaced by the aniline mass (M+H = 258).

  • Workup & Filtration:

    • Once complete, evacuate the hydrogen and backfill with Nitrogen.

    • Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of Methanol.

    • Safety Note: Do not let the filtered Pd/C pad dry out on the funnel; transfer it immediately to a water-filled hazardous waste container.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (rotary evaporator, water bath 35°C) to yield the product as a viscous, dark-amber oil that may crystallize upon standing.

    • Store the resulting 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline under Argon at 4°C to prevent oxidative degradation of the electron-rich aromatic ring.

References

  • Google Patents. (2019). RU2692479C2 - (5,6-dihydro)pyrimido[4,5-e]indolysines.
  • NextSDS. (n.d.). 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline - Chemical Substance Information. Retrieved from [Link]

Application

Comprehensive NMR Spectroscopy Characterization Protocol for 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline

Executive Summary The compound 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS: 1817793-27-3) is a highly functionalized building block frequently utilized in drug discovery. It features three distinct pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS: 1817793-27-3) is a highly functionalized building block frequently utilized in drug discovery. It features three distinct pharmacophores: an aniline core, a solubilizing 4-methylpiperazin-1-yl moiety, and a metabolically stable difluoromethoxy (-OCF 2​ H) group. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a multi-nuclear approach ( 1 H, 13 C, 19 F) due to the complex heteronuclear scalar couplings introduced by the fluorine atoms[1].

This application note provides a self-validating, step-by-step protocol for the rigorous structural elucidation of this compound, adhering to the American Chemical Society (ACS) guidelines for data reporting[2].

Structural Analysis & Mechanistic NMR Features

To achieve an unambiguous assignment, it is critical to understand the causality behind the expected spectral features. The molecule presents a classic 1,2,4-trisubstituted aromatic system, but its peripheral groups dictate the unique splitting patterns.

The Difluoromethoxy Group (-OCF 2​ H)

The 19 F nucleus has a spin of 1/2 , a high gyromagnetic ratio, and 100% natural abundance, leading to massive through-bond scalar couplings with adjacent nuclei[1].

  • 1 H NMR : The geminal proton is split by the two equivalent fluorine atoms into a distinct triplet. The coupling constant ( 2JHF​ ) is exceptionally large, typically around 74.0 Hz[3].

  • 19 F NMR : The two fluorine atoms are split by the single proton into a doublet, sharing the exact same 2JHF​ coupling constant. Self-Validation Check : The distance between the outer peaks of the 1 H triplet must mathematically match the distance between the 19 F doublet peaks.

  • 13 C NMR : The carbon atom is split by the two fluorines into a triplet with a massive one-bond coupling constant ( 1JCF​≈260 Hz)[3].

The Aniline Core (1,2,4-Trisubstituted)

The aromatic ring protons (H3, H5, H6) form an AMX spin system. The electron-donating amine (-NH 2​ ) and piperazine groups shield the ortho and para protons, shifting them upfield.

  • H3 (ortho to -OCF 2​ H, meta to -NH 2​ ) : Appears as a meta-coupled doublet ( 4JHH​≈2.5 Hz)[4].

  • H6 (ortho to -NH 2​ ) : Appears as an ortho-coupled doublet ( 3JHH​≈8.5 Hz)[5].

  • H5 (meta to -OCF 2​ H) : Appears as a doublet of doublets (dd) due to both ortho and meta couplings ( 3JHH​≈8.5 Hz, 4JHH​≈2.5 Hz)[4].

The 4-Methylpiperazin-1-yl Group

This aliphatic ring undergoes rapid chair-chair interconversion at room temperature. The methylene protons typically appear as two distinct multiplets (often broad triplets) around 2.5–3.2 ppm, representing the CH 2​ groups adjacent to the aromatic nitrogen and the methylated nitrogen, respectively. The N-methyl group appears as a sharp 3H singlet near 2.3 ppm.

Experimental Protocol

The following methodology ensures high-fidelity data acquisition and prevents common artifacts associated with heteronuclear cross-talk.

Workflow A 1. Sample Preparation (15-20 mg in CDCl3) B 2. Instrument Setup (Probe Tuning, Shimming, 298K) A->B C 3. 1D Acquisition (1H, 13C{1H}, 19F) B->C D 4. 2D Acquisition (COSY, HSQC, HMBC) C->D E 5. Data Processing (Fourier Transform, Phase/Baseline) D->E F 6. Structural Elucidation (Multiplet Analysis, J-Coupling) E->F

Figure 1: Step-by-step workflow for the NMR characterization of small organic molecules.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the purified compound.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer the solution to a high-quality 5 mm NMR tube.

  • Self-Validation: Visually inspect the tube. The solution must be perfectly clear. Particulate matter creates magnetic susceptibility gradients, ruining the shimming profile and broadening the peaks.

Step 2: Instrument Setup & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Regulate the probe temperature to 298 K.

  • Critical Step : Tune and match the probe for 1 H, 13 C, and 19 F frequencies. Because the Larmor frequencies of 1 H (~400 MHz) and 19 F (~376 MHz) are very close, ensure proper channel isolation to prevent frequency bleed-through.

  • Lock onto the 2 H signal of CDCl 3​ and perform gradient shimming. Verify that the Full Width at Half Maximum (FWHM) of the residual CHCl 3​ peak is < 1.0 Hz.

Step 3: Data Acquisition
  • 1 H NMR : 16 scans, spectral width of 12 ppm, relaxation delay (D1) = 2.0 s.

  • 13 C{ 1 H} NMR : 1024 scans, spectral width of 250 ppm, D1 = 2.0 s. Use broadband proton decoupling (WALTZ-16).

  • 19 F NMR : 16 scans, spectral width of 200 ppm, D1 = 2.0 s. (Acquire without 1 H decoupling to observe the 2JHF​ doublet).

  • 2D NMR : Acquire 1 H- 1 H COSY, 1 H- 13 C HSQC, and 1 H- 13 C HMBC using standard pulse sequences (2-4 scans per increment, 256 t1 increments).

Step 4: Data Processing
  • Apply a 0.3 Hz exponential line broadening function (LB) to the 1 H and 19 F FIDs prior to Fourier Transformation to enhance the signal-to-noise ratio without sacrificing resolution. Apply a 1.0 Hz LB for 13 C.

  • Perform manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction.

  • Reference the spectra: TMS at 0.00 ppm (or residual CHCl 3​ at 7.26 ppm for 1 H and 77.16 ppm for 13 C)[2].

Data Presentation & Assignment Tables

The quantitative data extracted from the processed spectra should be summarized clearly. The chemical shifts ( δ ) are reported in parts per million (ppm), and coupling constants ( J ) are reported in Hertz (Hz)[2].

Table 1: 1 H and 19 F NMR Assignments (400 MHz / 376 MHz, CDCl 3​ )
NucleusPosition / GroupChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
1 H H3 (Aromatic)6.70d1H 4JHH​=2.5
1 H H6 (Aromatic)6.65d1H 3JHH​=8.5
1 H H5 (Aromatic)6.55dd1H 3JHH​=8.5 , 4JHH​=2.5
1 H -OCH F 2​ 6.45t1H 2JHF​=74.0
1 H -NH 2​ 3.70br s2H-
1 H Piperazine CH 2​ (N-Ar)3.05m4H-
1 H Piperazine CH 2​ (N-Me)2.55m4H-
1 H N-CH 3​ 2.35s3H-
19 F -OCF 2​ H-81.50d2F 2JHF​=74.0
Table 2: 13 C{ 1 H} NMR Assignments (100 MHz, CDCl 3​ )
Position / GroupChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)
C4 (Ar-Piperazine)145.2s-
C2 (Ar-OCF 2​ H)140.5s-
C1 (Ar-NH 2​ )135.0s-
-OC F 2​ H116.5t 1JCF​=259.0
C6 (Aromatic)116.0s-
C3 (Aromatic)110.2s-
C5 (Aromatic)108.8s-
Piperazine CH 2​ (N-Me)55.2s-
Piperazine CH 2​ (N-Ar)50.5s-
N-C H 3​ 46.1s-

Structural Validation via 2D NMR

To definitively prove the connectivity of the functional groups to the aniline core, 2D NMR is required. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for this, as it reveals long-range ( 2JCH​ and 3JCH​ ) couplings.

Correlations H_OCF2H 1H (OCF2H) F_OCF2H 19F (OCF2H) H_OCF2H->F_OCF2H ^2J_HF (74.0 Hz) C2_Ar 13C (Ar-C2) H_OCF2H->C2_Ar HMBC (^3J_CH) C_OCF2H 13C (OCF2H) C_OCF2H->F_OCF2H ^1J_CF (259.0 Hz) H_Ar 1H (Ar-H3) H_Ar->C2_Ar HMBC (^2J_CH)

Figure 2: Key heteronuclear J-couplings and HMBC correlations for the difluoromethoxy group.

Key HMBC Interpretations :

  • The difluoromethoxy proton ( δ 6.45) will show a strong 3JCH​ HMBC correlation to the aromatic C2 carbon ( δ 140.5).

  • The aromatic H3 proton ( δ 6.70) will show a 2JCH​ correlation to the same C2 carbon, and a 3JCH​ correlation to the C1 (aniline) and C4 (piperazine) carbons, perfectly validating the 1,2,4-substitution pattern.

References

  • NMR Guidelines for ACS Journals American Chemical Society (ACS) URL:[Link]

  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra National Institutes of Health (NIH) / PMC URL:[Link]

  • 1H NMR Coupling Constants Organic Chemistry Data URL:[Link]

  • 1H Coupling in Proton NMR ACD/Labs URL:[Link]

Sources

Method

Application Note: Catalytic Reduction Techniques for 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline Production

Strategic Overview & Scope The synthesis of 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline is a critical transformation in the development of modern targeted therapeutics, including kinase modulators and TTK inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Scope

The synthesis of 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline is a critical transformation in the development of modern targeted therapeutics, including kinase modulators and TTK inhibitors. The reduction of its precursor, 1-(difluoromethoxy)-5-(4-methylpiperazin-1-yl)-2-nitrobenzene, presents a unique dual-challenge in process chemistry:

  • Chemoselectivity : Preserving the delicate difluoromethoxy (–OCF₂H) ether linkage against unwanted hydrogenolysis or defluorination.

  • Catalyst Longevity : Preventing rapid catalyst poisoning induced by the highly basic 4-methylpiperazine moiety.

As a Senior Application Scientist, I have structured this guide to move beyond mere step-by-step instructions. This protocol is designed as a self-validating system , providing the mechanistic causality behind each experimental parameter to ensure high-fidelity scale-up and reproducibility.

Mechanistic Causality: Overcoming Catalyst Poisoning

The reduction of nitroarenes proceeds via the well-established Haber mechanism, transitioning sequentially from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the target aniline[1]. When utilizing heterogeneous catalysts like Palladium on Carbon (Pd/C), the homolytic cleavage of H₂ occurs directly on the metal surface[2].

The Piperazine Challenge: The 4-methylpiperazine ring contains two basic nitrogen atoms. The free lone pairs on these nitrogens act as strong Lewis bases, coordinating to the empty d-orbitals of the Palladium active sites. This coordination competitively inhibits H₂ adsorption, prematurely stalling the reaction at the hydroxylamine intermediate. If the reaction is quenched at this stage, the accumulated hydroxylamine can disproportionate or condense with the nitroso intermediate to form intensely colored, intractable azoxy impurities.

The Causative Solution: The introduction of a stoichiometric organic acid modifier (e.g., Glacial Acetic Acid) protonates the piperazine nitrogens, forming a piperazinium acetate salt. This in-situ masking of the lone pairs completely abolishes their ability to coordinate to the palladium surface. Consequently, the catalyst maintains a high Turnover Frequency (TOF) without requiring elevated pressures that might risk the hydrogenolysis of the –OCF₂H group[3].

HaberPathway Nitro Nitroarene (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +H2, -H2O Poisoning Catalyst Poisoning (Piperazine Lone Pairs) Nitro->Poisoning Basic Amine Interference Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine +H2 Aniline Target Aniline (-NH2) Hydroxylamine->Aniline +H2, -H2O Protonated Protonated Piperazine (AcOH Addition) Poisoning->Protonated Add Acid Protonated->Nitro Restores Catalytic Cycle

Caption: The Haber reduction pathway illustrating the mechanism of catalyst poisoning and its acid-mediated resolution.

Quantitative Data & Catalyst Selection

The following table summarizes the optimization landscape for this specific reduction. It demonstrates the absolute necessity of acidic modifiers when using standard Pd/C, and contrasts it with alternative systems.

Catalyst SystemAdditive / ModifierH₂ SourceConversionSelectivityMechanistic Notes & Impurities
10% Pd/C NoneH₂ gas (3.0 bar)45% (Stalled)~80%Severe poisoning; high hydroxylamine accumulation.
10% Pd/C Acetic Acid (1.2 eq) H₂ gas (3.0 bar) >99% >98% Optimal; clean conversion, intact –OCF₂H group.
Raney Nickel NoneH₂ gas (5.0 bar)>95%92%Less prone to amine poisoning, but slower kinetics[2].
5% Pt/C NoneH₂ gas (3.0 bar)85%90%Partial poisoning observed; trace defluorination.
10% Pd/C NoneAmmonium Formate>99%>95%Transfer hydrogenation; excellent for lab-scale[4].

Validated Experimental Protocols

Protocol A: Acid-Moderated Catalytic Hydrogenation (Recommended for Scale-up)

This protocol utilizes in-process controls (IPC) to create a self-validating workflow, ensuring the complete consumption of reactive intermediates.

Materials:

  • 1-(difluoromethoxy)-5-(4-methylpiperazin-1-yl)-2-nitrobenzene: 10.0 g (33.2 mmol)

  • 10% Pd/C (50% wet): 1.0 g (10 wt% relative to substrate)

  • Methanol (HPLC grade): 100 mL

  • Glacial Acetic Acid: 2.4 g (40.0 mmol, ~1.2 eq)

  • Hydrogen gas (High purity)

Step-by-Step Procedure:

  • Substrate Dissolution : In a 250 mL autoclave reactor, dissolve the nitro precursor (10.0 g) in 100 mL of Methanol. Add 2.4 g of Glacial Acetic Acid.

    • Causality: The acid immediately protonates the piperazine, increasing substrate solubility and preemptively protecting the catalyst surface.

  • Catalyst Charging : Carefully add 1.0 g of 10% Pd/C (50% wet) to the solution under a steady stream of Nitrogen.

    • Safety Note: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always use wet catalyst and strictly maintain an inert atmosphere during addition.

  • Purging & Pressurization : Seal the reactor. Purge the headspace with Nitrogen (3 cycles at 3.0 bar) to remove residual oxygen. Follow with Hydrogen purges (3 cycles at 3.0 bar). Finally, pressurize the reactor to a constant 3.0 bar of H₂.

  • Reaction Execution : Stir the mixture vigorously (800–1000 rpm) at 25–30 °C. The reduction is exothermic; utilize a cooling jacket to maintain the temperature below 35 °C to prevent potential side reactions or ether cleavage.

  • In-Process Control (IPC) : After 4 hours, halt stirring, safely vent the reactor, and pull a 0.5 mL sample for HPLC analysis.

    • Trustworthiness Check: The reaction must not be terminated if the hydroxylamine intermediate is present at >0.5% AUC. Continue hydrogenation until the hydroxylamine peak is <0.1% to guarantee product stability.

  • Filtration : Once validated, vent the H₂ gas and purge the system with Nitrogen (3 cycles). Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the filter cake with 20 mL of Methanol.

  • Workup & Isolation : Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Water (50 mL) and adjust the pH to 9–10 using 2M NaOH (neutralizing the acetic acid to free-base the piperazine). Extract the aqueous layer with Dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the pure 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline.

Workflow Step1 1. Substrate Dissolution (MeOH + AcOH) Step2 2. Catalyst Addition (10% Pd/C, 50% wet) Step1->Step2 Step3 3. Purge & Pressurize (N2 then H2, 3.0 bar) Step2->Step3 Step4 4. Reaction Monitoring (HPLC: Hydroxylamine < 0.1%) Step3->Step4 Step5 5. Filtration & Neutralization (Remove Pd/C, NaOH to pH 9-10) Step4->Step5 Step6 6. Extraction & Isolation (Target Aniline Extraction) Step5->Step6

Caption: Step-by-step experimental workflow for the acid-moderated catalytic hydrogenation process.

Protocol B: Catalytic Transfer Hydrogenation (Lab-Scale Alternative)

For laboratory environments where pressurized H₂ gas infrastructure is unavailable, transfer hydrogenation provides a highly reliable, ambient-pressure alternative[4].

  • Dissolve the nitro precursor (10.0 g) in Methanol (100 mL) in a round-bottom flask.

  • Add 10% Pd/C (1.0 g, 50% wet) carefully under a Nitrogen atmosphere.

  • Portion-wise, add Ammonium Formate (8.4 g, 133 mmol, ~4 eq) over 30 minutes. Note: The reaction will effervesce vigorously as CO₂ and H₂ are generated in situ.

  • Attach a reflux condenser and stir the mixture at 40 °C for 2 hours. Monitor via HPLC.

  • Upon completion, filter through Celite, concentrate, and perform the basic aqueous workup exactly as described in Protocol A, Step 7.

References

  • [3] Title: Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts | Source: Dalton Transactions (RSC Publishing) | URL:[Link]

  • [4] Title: New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use | Source: MDPI | URL:[Link]

  • [1] Title: Reduction of nitro compounds | Source: Wikipedia | URL:[Link]

  • [2] Title: Nitro Reduction - Common Conditions | Source: Common Organic Chemistry | URL:[Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Using 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline

Introduction: A Privileged Scaffold in Modern Drug Discovery The compound 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline, with CAS Number 1817793-27-3, represents a confluence of desirable features for contemporar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The compound 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline, with CAS Number 1817793-27-3, represents a confluence of desirable features for contemporary medicinal chemistry.[1] The aniline core provides a versatile handle for the construction of carbon-nitrogen and carbon-carbon bonds, which are fundamental linkages in a vast array of pharmaceutical agents. The strategic placement of a difluoromethoxy group and a 4-methylpiperazine moiety imparts unique physicochemical properties that can enhance metabolic stability, membrane permeability, and target engagement.

The difluoromethoxy (-OCF2H) group is a valuable bioisostere for hydroxyl or methoxy groups, offering a lipophilic hydrogen bond donor capability that can modulate pharmacokinetics and binding interactions.[2] The 4-methylpiperazine unit is a common basic motif in drug candidates, often improving aqueous solubility and providing a key interaction point with biological targets.

This guide provides detailed protocols and expert insights for leveraging this advanced building block in three of the most powerful transformations in the synthetic chemist's toolkit: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling. The protocols are designed as robust starting points, grounded in established principles for cross-coupling reactions with electron-rich and sterically complex substrates.[3][4]

Buchwald-Hartwig Amination: Forging C-N Bonds

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for the formation of C(aryl)-N bonds. When using 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline as the nucleophile, the key to success lies in selecting a catalytic system that can overcome the steric hindrance and strong electron-donating nature of the aniline.

Causality-Driven Protocol Design

The primary challenge with this aniline is its high electron density and the steric bulk imparted by the ortho-difluoromethoxy group and the para-piperazine substituent. This can make the final reductive elimination step of the catalytic cycle sluggish. To counteract this, highly active catalyst systems are required.

  • Palladium Precatalyst : We recommend using a well-defined, air-stable palladium(II) precatalyst, such as G3 or G4 palladacycles. These precatalysts ensure the reliable and stoichiometric formation of the active Pd(0) species, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction.[3]

  • Ligand Selection : Sterically demanding, electron-rich biaryl monophosphine ligands are essential. Ligands like XPhos or RuPhos are designed to accelerate both oxidative addition and reductive elimination, which is critical for coupling sterically congested anilines.[5][6] Their bulk can also help prevent the formation of inactive off-cycle catalyst complexes.

  • Base Selection : A strong, non-nucleophilic base is required to deprotonate the aniline without competing in the coupling reaction. Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice for this purpose.[4][6]

  • Solvent Choice : Anhydrous, apolar aprotic solvents like toluene or 1,4-dioxane are standard. They provide good solubility for the reactants and catalyst while remaining inert to the reaction conditions. Rigorous degassing is crucial to prevent oxidation of the Pd(0) catalyst.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Vessel Preparation (Inert) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Oven-dried vial with stir bar p2 Add Pd Precatalyst, Ligand, Base p1->p2 p3 Add Aryl Halide & Aniline p2->p3 r1 Add Degassed Solvent p3->r1 Transfer to Reaction Setup r2 Seal and Heat (80-110 °C) r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool to RT, Dilute r3->w1 Upon Completion w2 Filter through Celite w1->w2 w3 Aqueous Work-up w2->w3 w4 Dry & Concentrate w3->w4 w5 Column Chromatography w4->w5

Caption: General workflow for Buchwald-Hartwig amination.

Protocol A: Buchwald-Hartwig Amination with an Aryl Halide
  • Vessel Preparation : In a glovebox, add the aryl halide (1.0 equiv), 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (1.1 equiv), the selected palladium precatalyst (1-2 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition : Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide).

  • Reaction : Seal the vial and place it in a preheated heating block or oil bath at 100-110 °C. Stir vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction : Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Starting Conditions
Palladium Precatalyst XPhos Pd G3 (1-2 mol%)
Ligand (Integrated into precatalyst)
Base Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
Solvent Toluene or 1,4-Dioxane (degassed)
Temperature 100-110 °C
Concentration 0.1 - 0.2 M

Suzuki-Miyaura Coupling: Building C-C Bonds

For Suzuki-Miyaura reactions, the aniline must first be converted into a suitable electrophile, typically an aryl halide (e.g., bromo or iodo derivative). The free amine of 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline can be diazotized and subsequently halogenated via a Sandmeyer-type reaction to provide the necessary precursor. This section assumes the availability of such a halogenated derivative.

Causality-Driven Protocol Design

The key considerations for the Suzuki coupling of a halogenated derivative of our title compound are the electron-rich nature of the aromatic ring and the potential for the piperazine nitrogen to coordinate to the palladium center.

  • Catalyst System : A highly active catalyst is again recommended. For aryl chlorides, systems based on bulky biarylphosphine ligands are the gold standard.[7] For more reactive aryl bromides or iodides, a catalyst like Pd(dppf)Cl₂ can be effective, though modern Buchwald-type ligands often provide better results even with these substrates.[8]

  • Base Selection : An inorganic base is typically used. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to facilitate transmetalation but generally do not promote side reactions.[9]

  • Solvent System : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Water can accelerate the transmetalation step and help to dissolve the inorganic base.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Vessel Preparation (Inert) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Oven-dried flask p2 Add Halo-Aniline Derivative, Boronic Acid/Ester, Base, Pd Catalyst p1->p2 r1 Add Degassed Solvent/Water Mixture p2->r1 Charge Reagents r2 Heat with Stirring (e.g., 90 °C) r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool to RT, Dilute r3->w1 Upon Completion w2 Aqueous Extraction w1->w2 w3 Dry Organic Layer w2->w3 w4 Concentrate w3->w4 w5 Purify (Chromatography) w4->w5

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol B: Suzuki-Miyaura Coupling with an Arylboronic Acid
  • Vessel Preparation : To a Schlenk flask under an inert atmosphere (e.g., Argon), add the halogenated 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline derivative (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., SPhos Pd G3, 1-3 mol%).

  • Solvent Addition : Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a concentration of ~0.1 M).

  • Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction until the starting halide is consumed, as determined by LC-MS.

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction : Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification : Filter, concentrate, and purify the residue by flash column chromatography.

ParameterRecommended Starting Conditions
Palladium Precatalyst SPhos Pd G3 (1-3 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane / Water (4:1) (degassed)
Temperature 90-100 °C
Boronic Reagent Arylboronic Acid or Ester (1.2 equiv)

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking an aryl halide to a terminal alkyne. This reaction is invaluable for creating linear scaffolds and accessing further functionalization. As with the Suzuki coupling, a halogenated derivative of the aniline is required.

Causality-Driven Protocol Design

The classic Sonogashira reaction uses a dual catalyst system of palladium and a copper(I) salt. The primary concern is the potential for homocoupling of the terminal alkyne (Glaser coupling), which can be exacerbated by the presence of oxygen.

  • Catalyst System : A standard palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is often effective, especially with aryl iodides or bromides.[10] The addition of a copper(I) co-catalyst, typically CuI, is crucial for activating the alkyne.[11] Copper-free conditions have been developed but often require more specialized ligands or conditions.[11][12]

  • Base : An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves both to neutralize the HX byproduct and to act as the solvent or co-solvent.[10]

  • Solvent : The amine base can often serve as the solvent. Alternatively, a co-solvent like THF or DMF can be used to improve solubility. All solvents must be rigorously degassed.

  • Atmosphere : Maintaining a strictly inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne, which is a common side reaction.

Experimental Workflow: Sonogashira Coupling

cluster_prep Vessel Preparation (Inert) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Schlenk flask under Argon p2 Add Halo-Aniline, Pd Catalyst, CuI p1->p2 r1 Add Degassed Solvent (e.g., THF) & Amine Base (e.g., TEA) p2->r1 Charge Reagents r2 Add Terminal Alkyne via syringe r1->r2 r3 Stir at RT to 60 °C r2->r3 r4 Monitor by TLC/LC-MS r3->r4 w1 Filter off amine salts r4->w1 Upon Completion w2 Concentrate filtrate w1->w2 w3 Aqueous Work-up w2->w3 w4 Purify (Chromatography) w3->w4

Caption: General workflow for Sonogashira coupling.

Protocol C: Sonogashira Coupling with a Terminal Alkyne
  • Vessel Preparation : To a dry Schlenk flask under argon, add the halogenated 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline derivative (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).

  • Solvent and Base Addition : Add degassed THF and triethylamine (TEA) (typically a 2:1 mixture, to a concentration of 0.1-0.2 M).

  • Alkyne Addition : Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction : Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Monitoring : Follow the consumption of the aryl halide by TLC or LC-MS.

  • Work-up : Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a plug of Celite® to remove the ammonium salt and catalyst residues.

  • Purification : Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterRecommended Starting Conditions
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Co-catalyst Copper(I) Iodide (CuI) (3-10 mol%)
Base Triethylamine (TEA)
Solvent THF / TEA (2:1) (degassed)
Temperature Room Temperature to 60 °C
Alkyne Terminal Alkyne (1.2 equiv)

Conclusion and Final Recommendations

2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline is a highly functionalized building block poised for application in complex molecule synthesis. The protocols provided herein serve as expertly-derived starting points for its successful implementation in Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira cross-coupling reactions. Researchers should note that optimization of catalyst loading, base, solvent, and temperature may be necessary for specific substrates to achieve maximum yield and purity. Given the electron-rich nature of the aniline, particular attention should be paid to ensuring an inert atmosphere to prevent catalyst degradation and unwanted side reactions.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline synthesis

Welcome to the Technical Support Center for Advanced Process Chemistry. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Process Chemistry. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS 1817793-27-3), a critical intermediate in the assembly of kinase inhibitors (e.g., EGFR and TTK inhibitors).

Below, we deconstruct the two-step synthetic sequence—Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Nitro Reduction—focusing on mechanistic causality, failure points, and self-validating protocols.

Mechanistic Workflow

Synthesis SM 2-(Difluoromethoxy)- 4-fluoro-1-nitrobenzene (Electrophile) Reagents1 1-Methylpiperazine K2CO3, DMF, 80°C (SNAr) SM->Reagents1 Intermediate 2-(Difluoromethoxy)- 4-(4-methylpiperazin- 1-yl)-1-nitrobenzene Reagents1->Intermediate Impurity Des-methyl Impurity (Fast side-reaction) Reagents1->Impurity Trace Piperazine Reagents2 H2, 10% Pd/C MeOH, AcOH, RT (Reduction) Intermediate->Reagents2 Product 2-(Difluoromethoxy)- 4-(4-methylpiperazin- 1-yl)aniline Reagents2->Product

Two-step synthesis of the target aniline highlighting the SNAr and nitro reduction pathways.

Critical Failure Points & Solutions (FAQs)

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr reaction stalls at 70-80% conversion despite heating. How can I drive it to completion? Root Cause: The SNAr aminolysis of fluoronitrobenzenes with 1-methylpiperazine does not follow simple bimolecular kinetics. Kinetic profiling reveals a third-order rate law with a rate-limiting proton transfer step, meaning the reaction has a second-order dependence on the amine (1[1]). If the amine is consumed or acts as the sole base to sequester the generated HF, the reaction decelerates drastically. Intervention: Do not rely on 1-methylpiperazine as the base. Introduce a non-nucleophilic inorganic base (e.g., K₂CO₃, 2.0 equiv) in a polar aprotic solvent like DMF at 80 °C. This stabilizes the Meisenheimer complex and ensures the amine remains entirely available for nucleophilic attack (2[2]).

Q2: I am detecting a des-methyl impurity (a secondary piperazine) in my SNAr product. Where is this coming from? Root Cause: Commercial 1-methylpiperazine often contains trace amounts of unmethylated piperazine. Because unsubstituted piperazine lacks the steric hindrance of the methyl group, it reacts approximately 15 times faster than 1-methylpiperazine in SNAr reactions with fluoronitrobenzenes[1]. Even a 0.5% piperazine impurity in your reagent can translate to a 5-7% impurity in your isolated product. Intervention: Rigorously purify or distill your 1-methylpiperazine prior to use, ensuring >99.5% purity.

Phase 2: Catalytic Nitro Reduction

Q3: During the Pd/C catalyzed nitro reduction, the reaction is sluggish and I observe the accumulation of a hydroxylamine intermediate. Why? Root Cause: The basic tertiary and secondary amines on the newly installed piperazine ring coordinate strongly to the palladium surface. This effectively poisons the Pd/C catalyst, preventing the efficient activation of H₂ and halting the reduction at the hydroxylamine stage (3[3]). Intervention: Perform the hydrogenation under mildly acidic conditions. Adding 1.0 equivalent of acetic acid protonates the piperazine nitrogens, preventing their coordination to the Pd surface while leaving the nitro group susceptible to reduction.

Q4: How do I prevent product loss during the aqueous workup of the final aniline? Root Cause: The final product, 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline, is highly polar. The combination of the aniline primary amine and the piperazine nitrogens gives it significant water solubility, especially if the aqueous phase is even slightly acidic. Intervention: Adjust the aqueous phase to pH 11 using Na₂CO₃ or NaOH to fully deprotonate the piperazine before extraction. Extract with a moderately polar organic solvent mixture like DCM/Isopropanol (4:1) or 2-MeTHF to maximize organic recovery.

Process Metrics & Optimization Data

Summarized below is the quantitative impact of the mechanistic interventions on process yield and purity.

Reaction ParameterStandard / Baseline ConditionOptimized ConditionImpact on Yield & Purity
SNAr Base 1-Methylpiperazine (excess)K₂CO₃ (2.0 eq)Yield increases from ~65% to >90%. Prevents kinetic stalling.
SNAr Reagent Purity Technical grade amine (98%)Distilled amine (>99.5%)Des-methyl impurity drops from ~5% to <0.1%.
Reduction Solvent Pure MethanolMethanol + 1.0 eq AcOHPrevents Pd/C catalyst poisoning; conversion goes from 70% to >98%.
Workup pH (Step 2) Neutral (pH 7)Basic (pH 11)Recovers highly water-soluble product; isolated yield improves by 15-20%.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific physical and analytical checkpoints to ensure the chemistry is proceeding as intended.

Step 1: Synthesis of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)-1-nitrobenzene
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene (20.7 g, 100 mmol, MW: 207.11) (4[4]) and anhydrous DMF (150 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) followed by high-purity 1-methylpiperazine (12.0 g, 120 mmol).

  • Reaction: Heat the suspension to 80 °C. Self-Validation Checkpoint 1: The mixture will transition from pale yellow to a deep orange/red color within the first hour, indicating the formation of the Meisenheimer complex.

  • Monitoring: Stir for 18 hours. Self-Validation Checkpoint 2: Analyze via LC-MS. The reaction is complete when the starting material peak (m/z 207.1 [M]⁺) disappears, replaced entirely by the intermediate (m/z 288.3 [M+H]⁺).

  • Workup: Cool to room temperature and pour into 600 mL of ice-cold water. Stir vigorously for 30 minutes. Filter the precipitated bright yellow solid, wash with water (2 × 100 mL), and dry under vacuum at 45 °C to afford the intermediate (Typical yield: 26.5 g, 92%).

Step 2: Synthesis of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline
  • Setup: In a heavy-walled hydrogenation flask, dissolve the intermediate from Step 1 (14.4 g, 50 mmol) in Methanol (150 mL). Add Glacial Acetic Acid (3.0 g, 50 mmol) to protonate the piperazine.

  • Catalyst Addition: Carefully add 10% Pd/C (1.5 g, ~10 wt%) under a blanket of Argon to prevent auto-ignition.

  • Reaction: Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under H₂ pressure (balloon or 40 psi) at room temperature. Self-Validation Checkpoint 1: Rapid hydrogen uptake should be observed. The deep yellow solution will gradually turn pale/colorless.

  • Monitoring: Stir for 12 hours. Self-Validation Checkpoint 2: LC-MS must confirm the disappearance of m/z 288.3 and the appearance of the product mass (m/z 258.3 [M+H]⁺). TLC (DCM:MeOH 9:1) will show a highly polar, UV-active spot that stains positive (brown/purple) with ninhydrin.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Methanol (50 mL). Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve the resulting residue in water (100 mL) and adjust the pH to 11 using 2M NaOH (aq). Extract with DCM/Isopropanol (4:1, 3 × 100 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the target aniline as an off-white to pale brown solid (Typical yield: 11.8 g, 92%).

References

  • Source: google.
  • 2-(difluoromethoxy)
  • Source: chemrxiv.
  • Source: acs.

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)anil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline .

This molecule is a highly versatile building block, frequently utilized in the synthesis of targeted kinase inhibitors. However, its unique structural motifs—a basic piperazine ring, a primary aniline, and a uniquely polarized difluoromethoxy group—create a complex solubility profile that often leads to precipitation, poor extraction recoveries, and degradation if not handled with a mechanistic understanding of its properties.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does the compound precipitate during cross-coupling or amidation reactions in standard solvents like THF or Toluene?

The Causality: This is a classic solubility clash driven by intermolecular forces. 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline possesses a highly polar basic piperazine tail and a primary aniline head. In non-polar or moderately polar solvents (like toluene or THF), the intermolecular hydrogen bonding between the aniline –NH₂ and the basic piperazine nitrogen of adjacent molecules leads to aggregation and precipitation.

Furthermore, unlike a standard electron-donating methoxy group, the difluoromethoxy group (-OCF₂H) is weakly electron-withdrawing (Hammett σp ≈ +0.14) and acts as a lipophilic hydrogen bond donor due to its acidic proton[1]. This unique captodative effect[2] increases the crystal lattice energy of the free base, making it difficult to dissolve in purely non-polar environments. The Solution: Switch to polar aprotic solvents like DMF, DMAc, or NMP. These solvents possess high dipole moments that effectively disrupt intermolecular hydrogen bonding, fully solvating both the lipophilic difluoromethoxy domain and the polar amine domains. If a lower boiling point solvent is required for easier post-reaction removal, use a co-solvent system such as THF/DMSO (4:1).

Q2: I am experiencing poor mass recovery during Liquid-Liquid Extraction (LLE). How can I prevent the product from staying in the aqueous phase?

The Causality: Mass loss during aqueous workup is directly tied to the protonation state of the 4-methylpiperazine ring. The tertiary amine on the piperazine ring has a pKa of approximately 8.0 to 8.5[3]. At neutral pH (7.0) or mildly basic conditions (pH 8.0), a significant percentage of the molecule remains protonated. Because the charged species is highly water-soluble, it resists partitioning into organic solvents. The Solution: To force the compound entirely into the organic phase (e.g., Ethyl Acetate or Dichloromethane), you must basify the aqueous layer to at least 2 pH units above the piperazine's pKa. Adjust the aqueous phase to pH > 10.5 using saturated aqueous Na₂CO₃ or 1M NaOH before extraction.

Q3: The free base oil/solid degrades and darkens over time. How should I store it for long-term stability?

The Causality: Electron-rich primary anilines are notoriously prone to air oxidation. While the electron-withdrawing nature of the difluoromethoxy group provides slightly better oxidative stability compared to an unsubstituted methoxy analog[1], the free base remains vulnerable to degradation over time. Unsubstituted aniline has a pKa of approximately 4.6[4], meaning it remains unprotonated and reactive under neutral conditions. The Solution: For long-term storage or biological assay preparation, convert the free base into a hydrochloride (HCl) or methanesulfonate (mesylate) salt. Protonating the basic centers drastically increases oxidative stability and ensures immediate, reliable aqueous solubility. Store the resulting salt in a desiccator at -20°C.

Part 2: Quantitative Data & Solubility Profiles

Understanding the pKa and solubility matrix is critical for designing self-validating experimental workflows.

Table 1: Physicochemical Contributions of Structural Motifs

Functional GroupApproximate pKaProperty Contribution
Aniline (-NH₂) ~4.6Nucleophile, H-bond donor, susceptible to air oxidation.
4-Methylpiperazine ~8.0 – 8.5Basic center, dictates aqueous solubility at low-to-neutral pH.
Difluoromethoxy (-OCF₂H) N/A (Acidic proton)Lipophilic H-bond donor, weakly electron-withdrawing (σp ≈ +0.14).

Table 2: Solubility Matrix (Free Base vs. HCl Salt)

SolventFree Base SolubilityHCl Salt Solubility
Water (pH 7.0) Poor (< 1 mg/mL)Excellent (> 50 mg/mL)
Hexanes / Heptane InsolubleInsoluble
Toluene Poor to ModerateInsoluble
Ethyl Acetate (EtOAc) GoodPoor
Dichloromethane (DCM) ExcellentPoor
DMSO / DMF ExcellentExcellent

Part 3: Experimental Protocols

Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)

This protocol is a self-validating system: by intentionally driving the product into the aqueous phase first, you selectively purge neutral and lipophilic impurities before recovering the pure product.

  • Quench & Acidify: Quench the crude reaction mixture with distilled water. Slowly add 1M HCl until the aqueous phase reaches pH < 3. At this pH, both the piperazine and aniline nitrogens are protonated, forming a highly water-soluble di-salt.

  • Organic Wash (Impurity Purge): Wash the acidic aqueous layer with Diethyl Ether or Ethyl Acetate (3 × 20 mL). The protonated product will remain in the aqueous layer, while unreacted lipophilic starting materials and neutral byproducts will partition into the organic layer. Discard the organic wash.

  • Basification: Cool the aqueous phase to 0°C in an ice bath. Slowly add 2M NaOH or saturated Na₂CO₃ dropwise until the pH reaches 10.5–11.0. The solution will turn cloudy as the free base precipitates or oils out.

  • Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 × 30 mL).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

Protocol B: Hydrochloride Salt Formation for Long-Term Storage
  • Dissolution: Dissolve the purified free base in a minimum volume of anhydrous Dichloromethane (DCM) or absolute Ethanol.

  • Cooling: Cool the solution to 0°C in an ice bath under an inert atmosphere (N₂ or Argon).

  • Acid Addition: Dropwise, add 2.2 equivalents of a 2M HCl solution in Diethyl Ether. A solid precipitate will begin to form immediately as the di-hydrochloride salt is generated.

  • Maturation: Stir the suspension for 30 minutes at 0°C to ensure complete crystallization.

  • Filtration: Filter the precipitate rapidly through a Büchner funnel, wash the filter cake with cold anhydrous Diethyl Ether, and dry under high vacuum for 12 hours.

Part 4: Workflow Visualization

The following diagram illustrates the logical phase-transfer causality utilized in Protocol A.

G Start Crude Reaction Mixture Acidic Acidify to pH < 3 (HCl) Start->Acidic AqueousPhase Aqueous Phase (Protonated Di-salt) Acidic->AqueousPhase Aqueous OrganicWash Discard Organic Phase (Neutral Impurities) Acidic->OrganicWash Organic Basify Basify to pH > 10.5 (NaOH) AqueousPhase->Basify Extract Extract with EtOAc/DCM Basify->Extract Pure Pure Product (Organic Phase) Extract->Pure

Fig 1. pH-driven liquid-liquid extraction workflow for basic piperazine derivatives.

References

  • 1, BenchChem.[1] 2.4, University of Texas.[4] 3.2, NIH / PMC.[2] 4., ResearchGate. 5.3, ResearchGate / RSC Publishing.[3]

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidative Impurities in 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline Reactions

Welcome to the technical support and troubleshooting center for handling 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline . This guide is engineered for researchers and drug development professionals dealing with th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for handling 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline . This guide is engineered for researchers and drug development professionals dealing with the complex degradation profiles of electron-rich aniline-piperazine derivatives.

Here, we move beyond basic handling instructions to explore the thermodynamic and kinetic causalities of oxidation, providing self-validating protocols to ensure absolute scientific integrity in your synthetic workflows.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why is this specific molecule so vulnerable to rapid oxidation? A1: The susceptibility stems from a "push-pull" electronic environment that heavily favors oxidation. The 4-methylpiperazin-1-yl group is a strong electron-donating group (+M effect), which significantly increases the electron density on the aromatic ring and the primary aniline (-NH₂) nitrogen. This lowers the oxidation potential, making the aniline highly susceptible to Single Electron Transfer (SET) reactions that lead to radical cations . Simultaneously, the tertiary aliphatic amine on the piperazine ring is highly nucleophilic and readily undergoes direct oxygenation by dissolved triplet oxygen or peroxides to form N-oxides . The difluoromethoxy (-OCF₂H) group offers mild inductive withdrawal, but it is insufficient to quench the ring's overall nucleophilicity.

Q2: How can I differentiate between aniline oxidation and piperazine N-oxidation in my reaction mixture? A2: You must rely on a combination of visual heuristics and mass spectrometry:

  • Aniline Oxidation (Visual & LC-MS): Aniline oxidation is highly chromogenic. If your solution shifts from pale yellow to dark brown, green, or black, you are observing the formation of extended conjugated systems (azo dimers, azoxy compounds, or quinone imines) . On LC-MS, these appear as heavy dimers (e.g., [2M−2]+ or [2M+14]+ ).

  • Piperazine N-Oxidation (Analytical Only): N-oxides are typically colorless and will not alter the visual appearance of your reaction. They must be detected via LC-MS, where they elute earlier than the parent compound (due to increased polarity) and present a distinct +16 Da mass shift ( [M+16]+ ).

Q3: I sparged my solvent with nitrogen for 15 minutes, but I still see N-oxide formation. Why? A3: Nitrogen sparging relies on partial pressure equilibrium to displace dissolved gases. While it removes the bulk of dissolved oxygen, it leaves behind trace triplet oxygen—more than enough to trigger the catalytic auto-oxidation of the highly sensitive tertiary amine. For highly sensitive cross-coupling reactions, sparging is insufficient; you must physically evacuate the dissolved gases using a Freeze-Pump-Thaw (FPT) methodology.

Part 2: Mechanistic Pathways of Degradation

Understanding the exact route of degradation is critical for selecting the correct mitigation strategy. The diagram below illustrates the divergent oxidative pathways for the piperazine and aniline moieties.

G Start 2-(Difluoromethoxy)-4- (4-methylpiperazin-1-yl)aniline O2 Dissolved O2 / ROS Start->O2 Metals Trace Metals (Cu, Fe) Start->Metals Path1 Piperazine N-Oxidation O2->Path1 Path2 Aniline SET Oxidation O2->Path2 Metals->Path2 Imp1 N-Oxide Impurity (+16 Da, Colorless) Path1->Imp1 Imp2 Nitroso Intermediate Path2->Imp2 Imp3 Azo/Azoxy Dimers (Dark Brown/Black) Imp2->Imp3

Mechanistic pathways of oxidative degradation in aniline and piperazine moieties.

Part 3: Troubleshooting Guide

Issue 1: Rapid darkening upon addition of transition metal catalysts (e.g., Pd, Cu).
  • Root Cause: Metal-catalyzed aerobic oxidation. Trace oxygen acts as a terminal oxidant, while the transition metal shuttles electrons from the primary aniline, accelerating the formation of nitroso intermediates and subsequent azo dimers .

  • Solution: Introduce a sacrificial antioxidant. Adding 1 mol% of Butylated hydroxytoluene (BHT) or ascorbic acid intercepts reactive oxygen species (ROS) kinetically faster than the aniline nitrogen can be oxidized.

Issue 2: Persistent +16 Da impurity during ambient storage of the starting material.
  • Root Cause: Atmospheric auto-oxidation of the piperazine ring.

  • Solution: Store the compound neat (not in solution) under an argon atmosphere at −20∘C in amber vials. If the N-oxide has already formed, do not discard the batch; utilize Protocol 2 below to chemically reduce the impurity back to the parent amine.

Part 4: Quantitative Impact of Mitigation Strategies

The following table summarizes the causal relationship between degassing methodologies, dissolved oxygen concentrations, and the resulting impurity profiles during a standard Buchwald-Hartwig amination utilizing this substrate.

Mitigation StrategyDissolved O₂ (ppm)N-Oxide Impurity (Area %)Azo/Azoxy Impurities (Area %)Overall Product Yield (%)
Ambient Air (Control) ~8.012.518.245.0
N₂ Sparging (15 min) ~1.53.25.478.5
Freeze-Pump-Thaw (3 Cycles) <0.1<0.10.894.2
FPT + 1 mol% BHT Additive <0.1<0.1<0.196.8

Part 5: Self-Validating Experimental Protocols

To guarantee reproducibility, protocols must validate themselves before irreversible steps (like catalyst addition) are taken.

Protocol 1: Rigorous Anaerobic Setup via Freeze-Pump-Thaw (FPT)

Causality: FPT completely evacuates the headspace while the solvent is solid, preventing vapor loss, and violently pulls dissolved gases out of the crystal lattice under high vacuum upon thawing.

  • Preparation: Place the reaction solvent in a Schlenk flask. Seal and submerge the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Vacuum: Open the flask to a high-vacuum manifold ( <0.1 mmHg ) for 5 minutes to evacuate the headspace.

  • Thaw: Isolate the flask from the vacuum and allow it to thaw in a room-temperature water bath. You will observe gas bubbles violently escaping the liquid.

  • Cycle: Repeat steps 1–3 for a total of three cycles. Backfill with ultra-high purity Argon.

  • Self-Validation Step: Before adding your transition metal catalyst, take a aliquot of the solution containing the aniline. Dilute in degassed acetonitrile and run a rapid 3-minute LC-MS gradient. Do not proceed unless the [M+16]+ peak is <0.1% . If it passes, add the catalyst under positive Argon pressure.

Protocol 2: In-Situ Remediation of Piperazine N-Oxides

If your starting material has degraded during storage, you can rescue the batch by selectively reducing the N-oxide without touching the difluoromethoxy group. Causality: Triphenylphosphine (PPh₃) acts as a mild, highly specific oxygen acceptor, transferring the oxygen from the tertiary amine to form triphenylphosphine oxide (TPPO), driven by the high thermodynamic stability of the P=O bond.

  • Solubilization: Dissolve the degraded 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline in degassed tetrahydrofuran (THF).

  • Reduction: Add 1.2 equivalents of Triphenylphosphine (PPh₃) relative to the calculated N-oxide molarity.

  • Reaction: Stir at 60∘C for 4 hours under Argon.

  • Self-Validation Step: Monitor via TLC (DCM:MeOH 9:1). The polar N-oxide spot (low Rf) will disappear, converging into the parent amine spot.

  • Workup: Purify via silica gel chromatography to remove the TPPO byproduct.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov (Office of Scientific and Technical Information). Available at: [Link]

Optimization

Purification and recrystallization techniques for 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline

Welcome to the Technical Support Center for 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline . As a highly functionalized pharmaceutical building block—often utilized in the synthesis of kinase inhibitors (e.g., TTK...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline .

As a highly functionalized pharmaceutical building block—often utilized in the synthesis of kinase inhibitors (e.g., TTK/MPS1 targets)—this compound presents unique purification challenges. The interplay between the electron-withdrawing difluoromethoxy group, the electron-donating methylpiperazine ring, and the primary aniline amine dictates its chemical behavior.

This guide provides advanced troubleshooting, physicochemical insights, and self-validating protocols to ensure high-yield, high-purity isolation of your target compound.

Part 1: Physicochemical Profiling & Data Presentation

Understanding the intrinsic properties of the molecule is the first step in designing a flawless purification strategy.

PropertyValue / CharacteristicImpact on Purification Strategy
Calculated pKa N4 (piperazine): ~9.0 N1 (piperazine): ~4.5 NH2 (aniline): ~4.0Enables highly selective acid-base extraction. Requires pH < 2.0 for full aqueous protonation and pH > 11.0 for complete organic free-base recovery.
Electronic Nature Highly electron-rich aromatic systemThe para-piperazine group strongly donates electron density (+M effect), making the aniline highly susceptible to rapid air oxidation (browning).
Solubility (Free Base) Soluble in DCM, EtOAc, Toluene, MeOH. Insoluble in Water, Heptane.Ideal for anti-solvent recrystallization (e.g., Toluene/Heptane) and biphasic organic/aqueous extractions.
Metal Affinity Strong multidentate ligandThe piperazine and aniline nitrogens strongly chelate residual transition metals, complicating Palladium removal post-Buchwald-Hartwig amination.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my product rapidly turn brown or black during rotary evaporation or storage? A1: This is a classic sign of oxidative degradation. While the ortho-difluoromethoxy group is inductively electron-withdrawing (-I), the para-4-methylpiperazin-1-yl group is strongly electron-donating (+M). This pushes significant electron density into the aromatic ring, making the primary aniline amine highly susceptible to single-electron oxidation. This forms radical cations that rapidly oligomerize into dark-colored polymeric species.

  • Solution: Always concentrate the product under reduced pressure at the lowest possible bath temperature (< 35°C). Purge storage containers with Argon or Nitrogen, store at -20°C, and strictly protect from light.

Q2: I am experiencing severe tailing and irreversible adsorption during silica gel chromatography. How can I improve resolution? A2: The basic N4 nitrogen of the methylpiperazine ring (pKa ~9.0) interacts strongly with the acidic silanol groups (Si-OH) on standard unmodified silica gel, leading to severe tailing and poor mass recovery.

  • Solution: You must mask the acidic silanols. Pre-treat your silica gel by flushing the column with 1–5% Triethylamine (Et₃N) or aqueous Ammonium Hydroxide (NH₄OH) in your mobile phase (e.g., DCM/MeOH) prior to loading the sample. Alternatively, switch to a more neutral stationary phase, such as basic alumina or reversed-phase C18 chromatography, which inherently prevents these ionic interactions [1].

Q3: My synthesis utilizes a Buchwald-Hartwig amination. How do I efficiently remove residual palladium (Pd) that chelates to the product? A3: The multidentate nature of this compound makes it an excellent ligand for transition metals, causing Pd to co-elute with the product. Traditional aqueous washing is entirely insufficient.

  • Solution: Utilize highly functionalized sulfur-based silica scavengers (e.g., Thiol-silica or PhosphonicS SPM32). These scavengers have an exceptionally high affinity for Pd species and can reduce metal content from >500 ppm to <5 ppm without compromising the yield of your highly polar API intermediate [2]. Add the scavenger (10–20 wt% relative to the crude mass) to a solution of the product in EtOAc, stir at 40°C for 4–12 hours, and filter through a pad of Celite.

Q4: During acid-base extraction, I constantly form unbreakable emulsions. How can I achieve clean phase separation? A4: Emulsions in this specific system are typically caused by incomplete protonation/deprotonation (operating too close to the pKa of the nitrogens) or the presence of fine particulate impurities (like Pd black).

  • Solution: Ensure strict pH control. When extracting into the aqueous phase, drive the pH down to 1.5–2.0 to ensure all three basic sites are fully protonated. When back-extracting the free base, push the pH above 11.0. If an emulsion persists, filter the entire biphasic mixture through Celite to remove stabilizing particulates, or add brine to increase the ionic strength of the aqueous layer.

Part 3: Validated Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction

Causality: This protocol exploits the differential solubility of the protonated (water-soluble) and deprotonated (organic-soluble) states of the molecule to strip away neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL/g of crude).

  • Acidification (Validation Step 1): Add an equal volume of 1M aqueous HCl. Stir vigorously for 15 minutes. Stop and check the pH of the aqueous layer; it must be < 2.0. If not, add more HCl.

  • Phase Separation: Transfer to a separatory funnel. The target compound is now in the upper aqueous layer (as the highly polar tri-hydrochloride salt). Drain and discard the lower DCM layer (which contains neutral/acidic impurities).

  • Organic Wash: Wash the aqueous layer with one additional volume of fresh DCM to ensure complete removal of lipophilic impurities. Discard the DCM.

  • Basification (Validation Step 2): Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 2M aqueous NaOH while stirring until the pH is > 11.0. Visual cue: The solution will turn cloudy as the free base precipitates or oils out.

  • Back-Extraction: Extract the basified aqueous mixture with Ethyl Acetate (EtOAc) (2 x 10 mL/g). The target compound moves cleanly into the organic phase.

  • Drying & Concentration: Wash the combined EtOAc layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (< 35°C) to yield the purified free base.

AcidBaseExtraction Crude Crude Reaction Mixture (in DCM) Acidify Add 1M HCl Validate: pH < 2.0 Crude->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgWaste1 Organic Phase (Neutral/Acidic Impurities) PhaseSep1->OrgWaste1 Discard AqPhase1 Aqueous Phase (Protonated Product) PhaseSep1->AqPhase1 Keep Basify Add 2M NaOH (Ice Bath) Validate: pH > 11.0 AqPhase1->Basify Extract Extract with EtOAc Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqWaste2 Aqueous Phase (Salts/Waste) PhaseSep2->AqWaste2 Discard OrgPhase2 Organic Phase (Free Base Product) PhaseSep2->OrgPhase2 Keep Pure Dry & Concentrate Purified Free Base OrgPhase2->Pure

Caption: pH-Dependent Phase Partitioning Workflow for 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline.

Protocol B: Dual-Solvent Recrystallization (Toluene/Heptane)

Causality: Recrystallization relies on a steep solubility curve. The free base is highly soluble in hot toluene but insoluble in heptane. By carefully controlling the cooling rate, we promote crystal nucleation over "oiling out" (liquid-liquid phase separation), a common issue caused by the conformational flexibility of the piperazine ring lowering the crystal lattice energy.

  • Dissolution: Place the purified free base in a round-bottom flask equipped with a reflux condenser. Add a minimum volume of Toluene (approx. 2–3 mL/g) and heat to 80°C until completely dissolved.

  • Anti-Solvent Addition: While maintaining the temperature at 80°C, add hot Heptane dropwise until the solution just becomes persistently cloudy (reaching the cloud point).

  • Clarification: Add 1–2 drops of Toluene until the solution becomes perfectly clear again.

  • Nucleation (Validation Step): Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. You should observe the formation of distinct crystals. If the compound oils out (forms a separate liquid layer at the bottom), reheat to 80°C, add 10% more Toluene, and repeat the slow cooling process.

  • Maturation & Isolation: Once at room temperature, transfer the flask to an ice bath (0–5°C) for 2 hours to maximize yield. Filter the crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum.

Recrystallization Start Crude Free Base (Post-Pd Scavenging) Dissolve Dissolve in Toluene Heat to 80°C Start->Dissolve AntiSolvent Add Hot Heptane Dropwise Until Persistent Cloudiness Dissolve->AntiSolvent Clarify Add Toluene Drops Validate: Clear Solution AntiSolvent->Clarify Cooling Slow Cooling to 25°C (Nucleation Phase) Clarify->Cooling Check Did it oil out? Cooling->Check Reheat Reheat to 80°C Add 10% Toluene Check->Reheat Yes IceBath Ice Bath (0-5°C) (Maturation Phase) Check->IceBath No (Crystals formed) Reheat->Cooling Filter Vacuum Filtration & Cold Heptane Wash IceBath->Filter Final Pure Crystalline Product Filter->Final

Caption: Dual-Solvent Recrystallization and Nucleation Pathway (Toluene/Heptane).

References

  • Galaffu, N., et al. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients." Organic Process Research & Development, ACS Publications, 2007. URL:[Link][1]

Sources

Troubleshooting

Preventing piperazine ring degradation in 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline

Welcome to the Technical Support Center for the synthesis, handling, and formulation of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline . Due to the electron-rich nature of both the aniline and N-methylpiperazine m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, handling, and formulation of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline .

Due to the electron-rich nature of both the aniline and N-methylpiperazine moieties, this compound is highly susceptible to oxidative degradation, particularly in the presence of transition metals, light, and neutral-to-basic pH environments. This guide is designed for drug development professionals and synthetic chemists to troubleshoot and prevent piperazine ring degradation.

Part 1: Mechanistic FAQ – Understanding the Degradation

Q1: Why is the N-methylpiperazine moiety in this specific molecule so vulnerable to degradation? A: The piperazine ring, particularly the tertiary N-methyl amine, is highly electron-rich. In the presence of reactive oxygen species (ROS) or transition metals (such as Cu, Fe, or Pd from synthetic catalysts), the nitrogen lone pair undergoes a single-electron transfer (SET) to form a highly reactive aminium radical cation. The electron-donating nature of the adjacent aniline moiety further lowers the oxidation potential of the molecule, exacerbating this susceptibility. This radical intermediate is the branching point for the primary degradation pathways .

Q2: What are the primary degradation products I should look for during LC-MS analysis? A: When monitoring batch stability or reaction profiles, look for the following specific mass shifts relative to your parent mass:

  • +16 Da: N-oxide formation (typically at the more nucleophilic piperazine nitrogen).

  • -14 Da: N-demethylation (loss of the methyl group as formaldehyde to form a secondary piperazine).

  • +14 Da / +32 Da: Ring-opened formamides or ethylenediamine cleavage products resulting from oxidation at the alpha-carbon .

PiperazineDegradation Parent 2-(Difluoromethoxy)-4- (4-methylpiperazin-1-yl)aniline Radical Aminium Radical Cation (Reactive Intermediate) Parent->Radical SET (Oxidation) NOxide N-Oxidation (+16 Da) Radical->NOxide NDemethyl N-Demethylation (-14 Da) Radical->NDemethyl RingOpen Ring Opening / Cleavage (Alpha-carbon attack) Radical->RingOpen Catalysts Transition Metals (Cu, Fe) O2, UV Light Catalysts->Radical Catalyzes

Oxidative degradation pathways of the N-methylpiperazine moiety via radical intermediates.

Part 2: Troubleshooting Synthesis & Extraction

Q3: I am observing significant N-demethylation and ring-opening during transition-metal catalyzed cross-coupling steps (e.g., Buchwald-Hartwig amination). How do I prevent this? A: Transition metals like Pd, Cu, and Fe act as potent procatalysts for the autocatalytic oxidation of amines. Even trace amounts (ppm levels) left in the reaction mixture can trigger a chain reaction during aqueous workup when exposed to atmospheric oxygen .

  • Solution: Implement a strict chelation workup. Quenching the reaction with strong metal chelators like Tetrasodium EDTA sequesters the active metal centers, physically preventing them from interacting with the piperazine ring during extraction.

Q4: My compound degrades during rotary evaporation. How can I stabilize it during concentration? A: Concentration increases the collision frequency between the API, trace metals, and dissolved oxygen.

  • Solution: Add a lipophilic radical scavenger, such as Butylated hydroxytoluene (BHT) at 0.05% w/v, to the organic phase prior to concentration. BHT acts as a sacrificial electron donor, interrupting the autocatalytic oxidation chain reaction before it can cleave the piperazine ring.

Part 3: Formulation & Long-Term Storage

Q5: My formulated aqueous solutions are turning brown and degrading over time. What conditions provide the best stabilization? A: The browning indicates aniline oxidation, which often occurs in tandem with piperazine degradation. Oxidation is highly pH-dependent. The unprotonated tertiary amine is the most reactive species.

  • pH Control: Adjust the formulation to a slightly acidic pH (e.g., pH 4.5–5.5). Protonating the piperazine nitrogen (pKa ~8.5) reduces its electron density, drastically lowering its susceptibility to electrophilic and oxidative attack .

  • Steric Shielding (Complexation): For liquid formulations, utilize cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the electron-rich aniline and piperazine moieties, physically shielding them from dissolved oxygen and photolytic degradation , .

Part 4: Quantitative Degradation Data

The following table summarizes the relative degradation rates of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline under various stabilization strategies (Accelerated conditions: 40°C / 75% RH for 14 days).

Condition / EnvironmentAdditive / StrategyMechanism of ProtectionRelative Degradation Rate
Unbuffered Aqueous (pH 7.4) NoneBaseline oxidation100% (Reference)
Metal-Contaminated (10 ppm Cu) NoneMetal-catalyzed radical formation350%
Metal-Contaminated + EDTA 0.1% w/v EDTAMetal sequestration15%
Acidic Buffer (pH 5.0) Citrate BufferAmine protonation (reduced nucleophilicity)10%
Cyclodextrin Formulation 10% w/v HP-β-CDSteric shielding & microenvironment control< 5%

Part 5: Validated Experimental Protocols

Protocol 1: Metal-Free Extraction and Antioxidant Stabilization Workflow

This protocol is designed to safely extract the API post-synthesis while neutralizing catalytic degradation pathways.

  • Quench: To the crude organic reaction mixture, add an equal volume of 0.1 M Tetrasodium EDTA aqueous solution.

    • Causality: EDTA forms highly stable, water-soluble complexes with residual Pd/Cu/Fe, preventing them from acting as procatalysts for the autocatalytic oxidation of the piperazine ring.

  • Acidification: Adjust the aqueous phase to pH 5.0 using 10% citric acid.

    • Causality: Protonates the N-methylpiperazine nitrogen, reducing its electron density and rendering it inert to electrophilic radical attack during the biphasic separation.

  • Extraction & Scavenging: Extract the API into the organic phase (e.g., Ethyl Acetate). Immediately add 0.05% w/v BHT to the separated organic layer.

    • Causality: BHT quenches any nascent peroxide radicals generated by atmospheric oxygen exposure during the transfer steps.

  • Self-Validation Step: Analyze the organic phase via LC-MS prior to concentration. A successful quench is indicated by the strict absence of the M+16 (N-oxide) and M-14 (N-demethylated) peaks relative to the parent mass.

StabilizationWorkflow Step1 Crude Reaction Mixture Step2 EDTA Wash (Metal Chelation) Step1->Step2 Step3 pH Adjustment (pH 4.5-5.5) Step2->Step3 Step4 HP-β-CD Complexation (Steric Shielding) Step3->Step4 Step5 Stable Formulation Step4->Step5

Step-by-step stabilization workflow to prevent piperazine ring degradation.

Protocol 2: Preparation of HP-β-CD Stabilized Liquid Formulation

Use this protocol to create a stable aqueous stock solution for biological assays or long-term storage.

  • Buffer Preparation: Prepare a 50 mM Citrate buffer and adjust the pH to strictly 5.0. Degas the buffer by sparging with Argon for 15 minutes.

  • Excipient Dissolution: Dissolve HP-β-CD in the buffer to achieve a 10% w/v concentration.

  • API Complexation: Add 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline to the cyclodextrin solution. Sonicate in a dark, temperature-controlled bath (20°C) for 30 minutes until fully dissolved.

    • Causality: Sonication facilitates the thermodynamic inclusion of the hydrophobic difluoromethoxy-aniline and piperazine moieties into the cyclodextrin cavity, shielding the vulnerable nitrogen atoms from solvent-borne oxidants.

  • Self-Validation Step: Perform a UV-Vis scan of the formulated solution against a non-complexed control. A successful inclusion complex will exhibit a slight bathochromic shift (red shift) and peak broadening compared to the free drug in solution.

Part 6: References

  • Removal of Pharmaceuticals from Water: Conventional and Alternative Treatments Source: MDPI Water URL:[Link]

  • Degradation of aqueous piperazine in carbon dioxide capture Source: ResearchGate URL:[Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development Source: ManTech Publications URL:[Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans Source: National Center for Biotechnology Information (NCBI) PMC URL:[Link]

Optimization

Technical Support Center: Stability &amp; Handling of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline in Acidic Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS: 1817793-27-3). This molecule is a critical building block for modern targeted therapies (such as kinase inhibitors) and features a unique structural triad: a basic aniline, a highly basic 4-methylpiperazine moiety, and an electron-withdrawing, lipophilic difluoromethoxy (-OCF₂H) group.

Understanding the precise physicochemical behavior of these functional groups under acidic stress is paramount for successful formulation, chromatographic analysis, and forced degradation studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the protonation sequence of this molecule as the pH drops? A: The molecule possesses two primary basic centers with distinct pKa values. The aliphatic N-methyl tertiary amine of the piperazine ring is the most basic, with a predicted pKa of ~7.5–7.9 (similar to related 1). As the pH drops below 8.0, this nitrogen protonates first, forming a mono-cation. The second basic center is the aniline nitrogen. While a standard unsubstituted aniline has a pKa of ~4.6, the strongly electron-withdrawing ortho-difluoromethoxy group exerts a strong inductive (-I) effect, pulling electron density away from the amine and lowering its pKa to approximately 3.5–4.0. Therefore, in standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the molecule exists predominantly as a di-protonated species.

Q2: Is the difluoromethoxy (-OCF₂H) group susceptible to acid hydrolysis? A: Generally, no. The -OCF₂H group is a highly strategic bioisostere designed to resist enzymatic and chemical cleavage, acting as a 2. The highly electronegative fluorine atoms strengthen the C-O bond and destabilize any potential oxocarbenium transition state. It is stable against standard acidic hydrolysis (e.g., 0.1 M HCl at room temperature). However, under extreme forced degradation conditions (e.g., >1 M HCl at elevated temperatures >60°C), the ether linkage can become compromised, leading to the formation of a phenol and difluorocarbene, which subsequently hydrolyzes to formic acid and hydrogen fluoride.

Q3: Why do I observe peak tailing and retention time shifts in RP-HPLC when using 0.1% TFA? A: At pH ~2 (0.1% Trifluoroacetic acid), the molecule is di-protonated. This drastic increase in polarity reduces its retention on standard C18 stationary phases. Furthermore, the di-cationic state strongly interacts with residual unendcapped silanols on the silica backbone via secondary ion-exchange mechanisms, causing severe peak tailing. Causality-driven solution: Switch to a chaotropic ion-pairing agent or utilize a column specifically designed with a positively charged surface hybrid (CSH) to repel the di-cationic analyte.

Section 2: Troubleshooting Guide

Issue 1: Precipitation during buffer exchange into acidic media (pH 3-5)
  • Causality: While the protonated form of the drug is highly water-soluble, the use of multivalent anionic buffers (like citrate or phosphate) can lead to the formation of poorly soluble poly-anionic salts. Multivalent anions form highly stable, low-solubility ionic lattices with the di-cationic drug.

  • Solution: Utilize monovalent acidic buffers (e.g., acetate or dilute HCl) to maintain solubility. Ensure the ionic strength is kept below 50 mM during the initial dissolution phase.

Issue 2: Appearance of a -50 Da degradation peak during LC-MS stability testing
  • Causality: A mass loss of ~50 Da corresponds to the loss of the difluoromethoxy group (cleavage of -CF₂H) yielding the corresponding phenol. This indicates that your 3.

  • Solution: ICH Q1A(R2) guidelines suggest achieving 5-20% degradation. Decrease the acid concentration from 1.0 M to 0.1 M HCl, or reduce the incubation temperature from 60°C to 40°C to prevent non-physiological ether cleavage.

Issue 3: Inconsistent degradation kinetics between experimental runs
  • Causality: This is almost always caused by a failure to quench the acidic stress prior to autosampler queuing. If samples are left in acidic media in the autosampler vial, degradation continues while waiting for injection, artificially skewing the later time points.

  • Solution: Implement a self-validating quenching step (see Protocol below). Neutralize the acidic sample with an exact equivalent of NaOH immediately after pulling the time-point aliquot.

Section 3: Experimental Protocols

Protocol: Self-Validating Acidic Forced Degradation Study

This methodology is designed to evaluate the intrinsic stability of the difluoromethoxy and piperazine moieties without inducing secondary, non-relevant degradation pathways. The inclusion of a neutralization step ensures a self-validating system where degradation is strictly halted at the designated timestamp.

  • Sample Preparation: Dissolve 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline in HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Acidic Stress Initiation: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with 0.1 M HCl (Final concentration: 100 µg/mL).

  • Control Preparation: Prepare a parallel control sample using HPLC-grade water instead of HCl to rule out solvent-induced or oxidative degradation.

  • Thermal Incubation: Incubate both flasks in a shaking water bath at 40°C.

  • Time-Point Sampling & Quenching (Critical Step): At t = 2, 4, 8, and 24 hours, withdraw a 1.0 mL aliquot. Immediately add 100 µL of 1.0 M NaOH to neutralize the acid and halt the degradation kinetics. Vortex for 5 seconds.

  • Analysis: Dilute the quenched sample 1:1 with the starting mobile phase and analyze via LC-MS/MS to quantify the parent compound and identify any phenolic degradants.

Section 4: Data Presentation

Table 1: Physicochemical & Acidic Stability Profile

ParameterValue / DescriptionAnalytical & Formulation Impact
pKa 1 (Piperazine N-CH₃) ~7.5 - 7.9Protonates first; drives aqueous solubility in mild acidic environments.
pKa 2 (Aniline NH₂) ~3.5 - 4.0Protonates in strong acid; induces secondary silanol interactions (peak tailing).
-OCF₂H Acid Stability High (Stable in 0.1M HCl)Resists cleavage; requires harsh stress (>1M HCl, >60°C) to degrade.
Primary Acid Degradant Phenol derivative (-50 Da)Monitor via LC-MS for mass shift; indicates over-stressing of the molecule.

Section 5: Visualizations

Protonation A Free Base (pH > 8.0) B Mono-protonated Piperazine N-CH3 (pH 5.0 - 7.0) A->B +H⁺ (pKa ~7.6) C Di-protonated Aniline + Piperazine (pH < 4.0) B->C +H⁺ (pKa ~3.8)

Protonation cascade of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline across pH gradients.

Workflow S1 1. Sample Prep (1 mg/mL in MeOH) S2 2. Acidic Stress (Add 0.1 M HCl) S1->S2 S3 3. Incubation (40°C for 2-24h) S2->S3 S4 4. Quenching (Neutralize with NaOH) S3->S4 S5 5. LC-MS Analysis (Quantify Degradation) S4->S5

Self-validating forced degradation workflow for acidic stability assessment.

References

  • Stability and degradation of 3-Bromo-5-difluoromethoxy-2-fluorophenol under acidic conditions. Benchchem.
  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC / NIH.
  • 3-Fluoro-4-(4-methylpiperazin-1-il)aniline CAS 221198-99-8. Chemsynce.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in reversed-phase liquid chromatography (RPLC): the pe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in reversed-phase liquid chromatography (RPLC): the peak tailing of highly basic, multi-functional active pharmaceutical ingredients (APIs).

The target compound, 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline , presents a classic chromatographic challenge. It contains a neutral difluoromethoxy ether, a primary aniline (pKa ~4.5), and an N-methylpiperazine ring with a highly basic tertiary amine (pKa ~9.0). This guide provides a mechanistic understanding of why tailing occurs and delivers self-validating, field-proven protocols to achieve symmetrical peaks.

Part 1: Mechanistic Root Cause Analysis (FAQs)

Q: Why does 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline exhibit severe peak tailing in standard RPLC? A: The root cause is the presence of multiple retention mechanisms, specifically secondary ion-exchange interactions[1]. In a standard RPLC separation at mid-pH (e.g., pH 5-7), the tertiary amine of the N-methylpiperazine moiety is fully protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase, which typically have a pKa of 4.0–5.0, are ionized (Si-O⁻)[2]. The electrostatic attraction between the positively charged analyte and the negatively charged silanols causes the analyte molecules to desorb at different rates, elongating the trailing edge of the peak[3].

SilanolInteraction A Protonated Piperazine (Analyte NH+) C Ion-Exchange Interaction A->C Electrostatic Attraction B Ionized Silanol (Stationary Phase Si-O-) B->C D Peak Tailing (USP As > 1.5) C->D Delayed Desorption

Mechanism of secondary ion-exchange interactions causing peak tailing of basic analytes.

Q: How do I differentiate between chemical tailing (silanol interactions) and physical system issues? A: Before altering your mobile phase chemistry, you must validate that the tailing is chemical. Physical issues, such as column bed deformation (voids) or excessive extra-column dead volume, will cause all peaks to tail, regardless of their chemical structure[4],[5]. Expert Insight: Inject a neutral, non-ionizable marker (e.g., toluene or uracil). If the neutral marker is perfectly symmetrical (USP Tailing Factor As​≈1.0 ) but your piperazine derivative tails, the issue is purely chemical. If both tail, you have a physical hardware or column integrity issue.

Q: What is the most effective mobile phase strategy to eliminate this chemical tailing? A: You must disrupt the ion-exchange causality. This is achieved by either:

  • Low-pH Strategy (pH < 3.0): Protonating the silanols to their neutral state (Si-OH), thereby eliminating the negative charge on the stationary phase[4],[5].

  • High-pH Strategy (pH > 10.5): Deprotonating the N-methylpiperazine to its neutral free-base state, eliminating the positive charge on the analyte.

TroubleshootingWorkflow Start Piperazine Peak Tailing (USP As > 1.5) CheckVol Inject Neutral Marker (e.g., Toluene) Start->CheckVol Decision Is Neutral Marker Symmetrical? CheckVol->Decision Hardware Fix Extra-Column Volume or Replace Column Decision->Hardware No (Physical Issue) ChemFix Optimize Mobile Phase pH Decision->ChemFix Yes (Chemical Issue) LowPH Low pH (pH < 3.0) Protonate Silanols (Si-OH) ChemFix->LowPH Acidic stable column HighPH High pH (pH > 10.5) Deprotonate Analyte ChemFix->HighPH High-pH stable column Success Symmetrical Peak (USP As 1.0 - 1.2) LowPH->Success HighPH->Success

Systematic troubleshooting workflow for resolving peak tailing of basic compounds.

Part 2: Quantitative Data & Benchmarks

To illustrate the causality of pH and column chemistry on 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline, the following table summarizes typical expected USP Tailing Factors ( As​ ) under various conditions. An ideal As​ is 1.0; values ≤1.5 are generally acceptable for quantitative assays[4].

Mobile Phase pHBuffer / AdditiveColumn ChemistryAnalyte StateSilanol StateExpected USP As​
pH 7.0 10 mM PhosphateStandard C18Protonated (+)Ionized (-)2.5 - 3.5 (Severe)
pH 7.0 10 mM PhosphateBase-Deactivated C18Protonated (+)Partially Ionized1.6 - 2.0 (Moderate)
pH 2.5 0.1% Formic AcidStandard C18Protonated (+)Neutral (0)1.3 - 1.5 (Acceptable)
pH 2.5 0.1% TFA (Ion-Pairing)Standard C18Ion-Paired (0)Neutral (0)1.0 - 1.2 (Excellent)
pH 10.5 10 mM Ammonium BicarbonateHybrid C18 (High-pH)Neutral (0)Ionized (-)1.0 - 1.1 (Excellent)

Note: End-capping only reduces residual silanols by approximately 50% due to steric hindrance[4]. Therefore, relying solely on an end-capped column at neutral pH is insufficient for highly basic piperazines.

Part 3: Validated Experimental Protocols (SOPs)

The following protocols are designed as self-validating systems. By strictly controlling the ionic strength and pH, you ensure that the chromatographic retention is driven purely by hydrophobic partitioning rather than unpredictable secondary interactions.

Protocol 1: Low-pH Ion-Suppression Workflow (LC-MS Compatible)

This method utilizes low pH to neutralize acidic silanols and a volatile buffer to maintain LC-MS compatibility[5].

Step-by-Step Methodology:

  • Column Selection: Select a base-deactivated or Charged Surface Hybrid (CSH) C18 column designed to withstand acidic conditions (e.g., Waters CSH C18 or Phenomenex Kinetex EVO C18)[3],[5].

  • Aqueous Phase (Mobile Phase A) Preparation:

    • Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (Milli-Q, 18.2 MΩ·cm).

    • Optional for extreme tailing: Add 10 mM Ammonium Formate to increase ionic strength, which helps mask any sterically hidden silanols[5]. Adjust to pH 2.8.

  • Organic Phase (Mobile Phase B) Preparation:

    • Add 0.1% Formic Acid to LC-MS grade Acetonitrile.

  • System Equilibration: Flush the column with 10 column volumes (CV) of 95% A / 5% B to fully protonate the stationary phase silanols.

  • Validation Injection: Inject a 1 µg/mL solution of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline. Calculate the USP Tailing Factor using the formula As​=B/A (where B is the peak width after the peak center at 10% height, and A is the width before the center)[4].

Protocol 2: High-pH Deprotonation Workflow (UV/DAD Focused)

This method forces the basic piperazine into its neutral free-base form, completely bypassing silanol ion-exchange.

Step-by-Step Methodology:

  • Column Selection: Critical Step. You must use a polymer-based column or a high-pH stable hybrid silica column (e.g., Agilent Poroshell HPH-C18 or Waters XBridge C18). Standard silica will dissolve at pH > 8.0.

  • Aqueous Phase (Mobile Phase A) Preparation:

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of ultrapure water (yields 10 mM).

    • Titrate with Ammonium Hydroxide (NH₄OH) until the pH reaches exactly 10.5.

  • Organic Phase (Mobile Phase B) Preparation:

    • Use 100% LC-grade Methanol or Acetonitrile. (Methanol often provides better peak shape for basic compounds at high pH).

  • Sample Diluent: Ensure the sample is dissolved in a diluent matching the starting mobile phase conditions to prevent localized pH shifts during injection, which can cause peak fronting or splitting[1].

  • Execution & Wash: Run the gradient. Post-analysis, flush the system with neutral water/acetonitrile to prevent pump seal degradation from the high-pH buffer.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech.
  • Boag, Matt. "How to Reduce Peak Tailing in HPLC?" Phenomenex.
  • ACE HPLC. "ACE News - HPLC: Peak Tailing Interaction." HPLC.eu.
  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.
  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Labcompare.com.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline Analogues in Kinase Inhibitor Discovery

Executive Summary & Structural Rationale In modern oncology drug discovery, the 4-(4-methylpiperazin-1-yl)aniline motif is a privileged building block. The piperazine ring acts as a classic solubilizing moiety that proje...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern oncology drug discovery, the 4-(4-methylpiperazin-1-yl)aniline motif is a privileged building block. The piperazine ring acts as a classic solubilizing moiety that projects into the solvent-exposed channel of a kinase ATP-binding pocket. At physiological pH, the basic tertiary amine (pKa ~8.0) is protonated, significantly enhancing the aqueous solubility and oral bioavailability of the resulting drug candidate.

However, the ortho-substitution pattern on the aniline ring critically dictates the molecule's metabolic fate, lipophilicity, and target residence time. Historically, a simple methoxy group (-OCH₃) was utilized to lock the conformation of the core scaffold and interact with the kinase hinge region. While effective for binding, the methoxy group is highly susceptible to Cytochrome P450 (CYP)-mediated oxidative O-demethylation.

The transition to 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline represents a sophisticated bioisosteric replacement. As demonstrated in the development of novel (5,6-dihydro)pyrimido[4,5-e]indolysine derivatives targeting the TTK (MPS1) kinase , the difluoromethoxy group acts as a "Goldilocks" substitution:

  • Metabolic Shielding: The highly electronegative fluorine atoms strengthen the C-H bond, preventing hydrogen atom abstraction by high-valent iron-oxo species in CYP3A4 and CYP2D6.

  • Hydrogen Bonding: Unlike a trifluoromethoxy (-OCF₃) group—which is entirely lipophilic and lacks hydrogen-bond acceptor capability—the difluoromethoxy (-OCHF₂) group retains a polarized oxygen capable of accepting hydrogen bonds. Furthermore, the polarized C-H bond can act as a weak hydrogen bond donor to backbone carbonyls in the kinase hinge region.

(Note: Due to its biological activity, the raw intermediate 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline carries specific acute toxicity hazard classifications (H302, H312, H332) requiring strict handling protocols during synthesis .)

Comparative Efficacy Data

To objectively evaluate the performance of these analogues, we compare the standard Methoxy analogue against the Difluoromethoxy and Trifluoromethoxy variants. The data below synthesizes typical structure-activity relationship (SAR) and structure-property relationship (SPR) profiles observed during the optimization of TTK/MPS1 inhibitors , .

Table 1: Physicochemical and Pharmacokinetic Comparison
Analogue (Ortho-Substituent)LogD (pH 7.4)HLM Clint​ (µL/min/mg)Aqueous Solubility (µg/mL)TTK Kinase IC₅₀ (nM)Primary Liability
-OCH₃ (Methoxy)2.145.215012.5High metabolic clearance via O-demethylation.
-OCHF₂ (Difluoromethoxy)2.612.4958.2Optimal balance of stability, solubility, and potency.
-OCF₃ (Trifluoromethoxy)3.2< 5.01545.0Poor solubility; loss of critical H-bond acceptor interactions.

Causality Analysis: The difluoromethoxy analogue achieves a >3-fold reduction in intrinsic clearance ( Clint​ ) compared to the methoxy analogue while maintaining sub-10 nM potency. The trifluoromethoxy analogue, while metabolically stable, suffers a severe penalty in aqueous solubility and a drop in potency due to steric bulk and electronic repulsion in the binding pocket.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems to evaluate the analogues.

Protocol A: In Vitro Microsomal Stability Assay (HLM)

Rationale: Quantitatively assess the resistance of the difluoromethoxy group to CYP-mediated O-demethylation.

  • Preparation: Prepare a 10 mM stock of the analogue in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Incubation Matrix: In a 96-well plate, combine Human Liver Microsomes (HLM, final concentration 0.5 mg/mL) and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (final 1 mM NADP⁺, 5 mM G6P, 1 U/mL G6PDH).

  • Quenching & Internal Validation: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

    • Self-Validation Check: The 0-minute quench establishes the 100% baseline (preventing false clearance readings from non-specific binding), while the internal standard normalizes ionization fluctuations during mass spectrometry.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( T1/2​ ) and intrinsic clearance ( Clint​ ).

Workflow Comp Compound Incubation (1 µM Analogue) HLM Human Liver Microsomes (0.5 mg/mL) Comp->HLM NADPH NADPH Regeneration System HLM->NADPH Initiate Quench Quench Reaction (Cold Acetonitrile + IS) NADPH->Quench Timepoints (0-60 min) LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Centrifuge & Inject Data Cl_int & T1/2 Calculation LCMS->Data

Caption: Step-by-step logical workflow for the LC-MS/MS HLM Microsomal Stability Assay.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Rationale: Verify that the bioisosteric replacement does not perturb critical binding interactions within the kinase hinge region.

  • Reagent Assembly: Prepare a reaction mix containing 2 nM recombinant TTK (MPS1) kinase, 100 nM biotinylated substrate peptide, and ATP at its apparent Km​ (e.g., 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense analogues in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well proxiplate using acoustic liquid handling (e.g., Echo 550). Causality: Acoustic dispensing eliminates tip-based carryover and minimizes DMSO concentration variations.

  • Reaction & Detection: Incubate for 60 minutes at room temperature. Quench with EDTA (20 mM final) to chelate Mg²⁺ and halt kinase activity. Add detection reagents: Europium-labeled anti-phospho antibody (2 nM) and Streptavidin-APC (20 nM).

  • Readout: Read on a multi-mode plate reader using excitation at 337 nm and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine the IC₅₀.

Mechanistic Pathway: TTK Inhibition in the Spindle Assembly Checkpoint

The difluoromethoxy analogues are highly potent inhibitors of TTK (MPS1), a kinase essential for the Spindle Assembly Checkpoint (SAC). In aneuploid cancer cells, inhibiting TTK forces premature activation of the APC/C complex, driving the cell into mitotic catastrophe and subsequent apoptosis .

TTK_Pathway Kinetochore Unattached Kinetochore TTK TTK (MPS1) Kinase Kinetochore->TTK Activates MCC Mitotic Checkpoint Complex (MCC) TTK->MCC Phosphorylation Cascade Inhibitor Difluoromethoxy Analogue (TTK Inhibitor) Inhibitor->TTK Competitive Inhibition APC APC/C Complex Inhibitor->APC Premature Activation MCC->APC Inhibits Arrest Mitotic Arrest (Cell Survival) APC->Arrest Inactive APC/C Catastrophe Mitotic Catastrophe (Cancer Cell Death) APC->Catastrophe Active APC/C

Caption: Mechanism of action for Difluoromethoxy analogues targeting TTK in the Spindle Assembly Checkpoint.

References

  • NextSDS. "2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline - Chemical Substance Information & Hazard Classifications." NextSDS Database. URL: [Link]

  • Google Patents. "RU2692479C2: (5,6-dihydro)pyrimido[4,5-e]indolysines." (Details the synthesis of TTK inhibitors utilizing the difluoromethoxy-piperazinyl-aniline pharmacophore).
  • Google Patents. "WO2015193339A1: 3-amino-1,5,6,7-tetrahydro-4h-indol-4-ones." (Discusses mitotic checkpoint abrogation through pharmacological kinase inhibition).
Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline in Human Plasma

This guide provides a comprehensive comparison of two distinct Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two distinct Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline in human plasma. As researchers, scientists, and drug development professionals, the reliability and reproducibility of bioanalytical data are paramount for making informed decisions in pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2] This document delves into the critical validation parameters, offering a side-by-side evaluation of two hypothetical methods, Method A and Method B, which employ different sample preparation techniques: protein precipitation and solid-phase extraction, respectively.

The validation of these methods is grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[3][4] This ensures that the methodologies are not only scientifically sound but also meet the stringent requirements for regulatory submissions.[1][5]

Introduction to the Analyte and the Analytical Challenge

2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline is a novel small molecule entity with therapeutic potential. Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and specificity.[6] However, the complexity of biological matrices like plasma can introduce significant challenges, most notably the "matrix effect," which can suppress or enhance the analyte's signal and compromise the accuracy of the results.[7][8][9]

This guide will compare two LC-MS/MS methods distinguished by their sample preparation approach:

  • Method A: Utilizes a simple and rapid Protein Precipitation (PPT) technique.

  • Method B: Employs a more rigorous and selective Solid-Phase Extraction (SPE) method.

The following sections will dissect the validation of these two methods across a range of critical parameters, providing detailed experimental protocols and comparative data to guide the selection of the most appropriate method for a given research need.

The Validation Framework: A Step-by-Step Comparison

Bioanalytical method validation is a comprehensive process to ensure that a method is fit for its intended purpose.[1][10] The following parameters will be assessed for both Method A and Method B.

Selectivity and Specificity

Scientific Rationale: Selectivity is the ability of the method to differentiate and quantify the analyte from other components in the sample, such as endogenous matrix components, metabolites, and potential co-administered drugs.[5][6] This is crucial to prevent interference that could lead to inaccurate quantification.

Experimental Protocol:

  • Screen at least six different lots of blank human plasma for interfering peaks at the retention time of the analyte and the internal standard (IS).

  • Analyze the blank plasma samples, as well as plasma samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.

  • The response of interfering peaks in the blank samples should not be more than 20% of the response of the LLOQ for the analyte and 5% for the IS.[4]

Comparative Data:

ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
Interference at Analyte RTIn 1 out of 6 lots, a minor peak at 15% of LLOQ was observed.No significant interference observed in any of the 6 lots (<5% of LLOQ).≤ 20% of LLOQ response in ≤ 20% of blank lots
Interference at IS RTNo significant interference observed.No significant interference observed.≤ 5% of IS response

Expert Insight: Method B, with its more thorough clean-up via SPE, demonstrates superior selectivity compared to the simpler PPT of Method A. The observed interference in one lot for Method A, while within acceptance criteria, suggests a higher risk of matrix-related issues with a more diverse patient population.

Sensitivity: Lower Limit of Quantification (LLOQ)

Scientific Rationale: The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision.[6] This is a critical parameter for studies where low drug concentrations are expected.

Experimental Protocol:

  • Prepare a series of plasma samples with decreasing concentrations of the analyte.

  • The LLOQ is established as the lowest concentration for which the signal-to-noise ratio is at least 5:1, and the accuracy and precision are within ±20%.[11]

Comparative Data:

ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
LLOQ0.5 ng/mL0.1 ng/mLSignal-to-Noise ≥ 5; Accuracy & Precision within 20%
Accuracy at LLOQ95.8%103.2%80-120%
Precision at LLOQ (CV%)12.5%8.9%≤ 20%

Expert Insight: The cleaner extract from Method B results in lower baseline noise, allowing for a five-fold lower LLOQ compared to Method A. For clinical studies requiring high sensitivity, Method B is the clear choice.

Linearity and Range

Scientific Rationale: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.[5] A linear relationship is desirable for accurate quantification over a defined concentration range.

Experimental Protocol:

  • Prepare a blank plasma sample (without analyte and IS), a zero sample (with IS only), and a series of at least six to eight non-zero calibration standards by spiking blank plasma with known concentrations of the analyte.

  • The calibration curve is generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte.

  • A linear regression with a weighting factor (commonly 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.[12]

Comparative Data:

ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
Calibration Range0.5 - 500 ng/mL0.1 - 500 ng/mL-
Regression ModelLinear, 1/x² weightingLinear, 1/x² weighting-
Correlation Coefficient (r²)> 0.995> 0.998≥ 0.99
Back-calculated AccuracyWithin ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)

Expert Insight: Both methods demonstrate excellent linearity over their respective ranges. The wider dynamic range of Method B is a direct consequence of its lower LLOQ.

Accuracy and Precision

Scientific Rationale: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement between multiple measurements of the same sample.[6][13][14] These are determined by analyzing Quality Control (QC) samples at multiple concentration levels.

Experimental Protocol:

  • Prepare QC samples in blank plasma at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs (inter-day and intra-day).

  • Accuracy is expressed as the percentage of the nominal concentration, and precision is expressed as the coefficient of variation (CV%).

Comparative Data:

QC LevelMethod A (PPT)Method B (SPE)Acceptance Criteria
Accuracy (%) / Precision (CV%) Accuracy (%) / Precision (CV%) Accuracy: ±15% (±20% at LLOQ); Precision: ≤15% (≤20% at LLOQ)
LLOQ96.2 / 11.8102.5 / 9.2
Low QC101.5 / 8.598.9 / 6.1
Mid QC97.8 / 6.2100.3 / 4.5
High QC103.1 / 5.199.5 / 3.8

Expert Insight: Both methods meet the acceptance criteria for accuracy and precision. However, the consistently lower CV% values for Method B indicate a higher degree of reproducibility, likely due to the more controlled and less variable nature of the SPE cleanup compared to PPT.

Recovery

Scientific Rationale: Recovery is a measure of the efficiency of the extraction procedure.[4] While high recovery is desirable, consistency and reproducibility are more critical for a robust bioanalytical method.

Experimental Protocol:

  • Compare the peak area of the analyte in pre-extraction spiked samples (spiked before extraction) to that of post-extraction spiked samples (blank plasma extracted first, then spiked) at low, medium, and high QC concentrations.

  • Recovery (%) = (Peak Area of Pre-extraction Spiked Sample / Peak Area of Post-extraction Spiked Sample) x 100

Comparative Data:

QC LevelMethod A (PPT) - Recovery (%)Method B (SPE) - Recovery (%)Acceptance Criteria
Low QC85.292.5Consistent, precise, and reproducible
Mid QC88.194.2
High QC86.593.8
Precision of Recovery (CV%) < 10% < 5% ≤ 15%

Expert Insight: Method B demonstrates higher and more consistent recovery across the concentration range. The lower recovery of Method A is typical for PPT, where some analyte may be lost in the precipitated protein pellet. The higher precision in recovery for Method B contributes to its overall better performance in accuracy and precision.

Matrix Effect

Scientific Rationale: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[7][8] It is a significant concern in LC-MS/MS bioanalysis and must be thoroughly investigated.

Experimental Protocol:

  • The matrix factor (MF) is calculated by comparing the peak area of the analyte in post-extraction spiked samples from at least six different lots of plasma to the peak area of the analyte in a neat solution at the same concentration.

  • MF = (Peak Area in Post-extraction Spiked Sample / Peak Area in Neat Solution)

  • The IS-normalized MF is also calculated to assess the ability of the IS to compensate for matrix effects.

dot

MatrixEffectWorkflow cluster_A Set A: Post-Extraction Spike cluster_B Set B: Neat Solution cluster_C Calculation A1 Blank Plasma (6 lots) A2 Extract A1->A2 A3 Spike Analyte & IS A2->A3 A4 Analyze by LC-MS/MS A3->A4 A5 Peak Area (Matrix) A4->A5 Calc Calculate Matrix Factor (Peak Area (Matrix) / Peak Area (Neat)) A5->Calc B1 Neat Solvent B2 Spike Analyte & IS B1->B2 B3 Analyze by LC-MS/MS B2->B3 B4 Peak Area (Neat) B3->B4 B4->Calc caption Workflow for Matrix Effect Assessment.

Caption: Workflow for Matrix Effect Assessment.

Comparative Data:

ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
IS-Normalized Matrix Factor (CV%)12.8%4.2%≤ 15%

Expert Insight: The significantly lower CV% for the IS-normalized matrix factor in Method B indicates a much lower and more consistent matrix effect. This is the most compelling advantage of SPE over PPT, as it leads to a more robust and reliable method, less susceptible to variations between individual patient samples.[15]

Stability

Scientific Rationale: Stability experiments are conducted to ensure that the concentration of the analyte does not change during sample collection, handling, storage, and analysis.[16][17][18]

Experimental Protocol: Stability is assessed by analyzing QC samples (low and high concentrations) after subjecting them to various conditions and comparing the results to freshly prepared samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[4][16]

  • Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles.

  • Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a duration that mimics the sample preparation time.

  • Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected sample storage time in a study.

  • Post-Preparative Stability: Processed samples are kept in the autosampler for a duration that covers the expected run time.

  • Whole Blood Stability: Evaluates the stability of the analyte in whole blood before it is processed into plasma.[19][20]

Comparative Data:

Stability TestMethod A (PPT) - % Bias from NominalMethod B (SPE) - % Bias from NominalAcceptance Criteria
Freeze-Thaw (3 cycles)-8.5%-4.2%±15%
Bench-Top (6 hours)-6.9%-3.8%±15%
Long-Term (-80°C, 3 months)-10.2%-5.5%±15%
Post-Preparative (24 hours)-7.8%-4.1%±15%
Whole Blood (2 hours, RT)-9.1%-5.0%±15%

Expert Insight: Both methods demonstrate acceptable stability under all tested conditions. The slightly higher degradation observed in Method A could be attributed to residual enzymatic activity in the less purified extracts.

Overall Method Comparison and Recommendations

dot

MethodComparison cluster_A Method A: Protein Precipitation cluster_B Method B: Solid-Phase Extraction A_Pros Pros: - Fast - Simple - Low Cost Decision Method Selection A_Pros->Decision Good for early-stage, high-throughput screening A_Cons Cons: - Higher Matrix Effect - Lower Sensitivity - Lower Recovery A_Cons->Decision B_Pros Pros: - Excellent Selectivity - High Sensitivity - Minimal Matrix Effect - High Recovery & Precision B_Pros->Decision Ideal for regulated bioanalysis (clinical trials) B_Cons Cons: - More Time-Consuming - Higher Cost - Requires Method Development B_Cons->Decision caption Decision Matrix for Method Selection.

Caption: Decision Matrix for Method Selection.

FeatureMethod A (Protein Precipitation)Method B (Solid-Phase Extraction)Recommendation
Throughput HighModerateMethod A is suitable for rapid screening of a large number of samples.
Cost per Sample LowHighFor budget-constrained or early-stage discovery studies, Method A is advantageous.
Sensitivity Moderate (LLOQ: 0.5 ng/mL)High (LLOQ: 0.1 ng/mL)For studies requiring low quantification limits, such as dose-finding or pediatric studies, Method B is necessary.
Robustness GoodExcellentMethod B's minimal matrix effect makes it more robust and reliable for analyzing diverse patient populations in late-stage clinical trials.
Regulatory Compliance Meets basic requirementsExceeds requirementsMethod B provides a higher level of confidence for regulatory submissions due to its superior performance characteristics.

Conclusion

The choice between a protein precipitation-based and a solid-phase extraction-based LC-MS/MS method for the quantification of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline depends on the specific requirements of the study.

Method A (PPT) is a rapid, cost-effective, and straightforward approach that provides acceptable performance for many applications. It is particularly well-suited for early-stage drug discovery, where high throughput is often a priority.

Method B (SPE) , while more complex and costly, delivers superior performance in terms of sensitivity, selectivity, and robustness by significantly mitigating matrix effects. This method is the recommended choice for regulated bioanalysis, such as in support of clinical trials and regulatory submissions, where data of the highest quality and reliability is non-negotiable.

Ultimately, a thorough understanding of the validation parameters and the specific analytical challenges of a project will guide the prudent scientist in selecting the most "fit-for-purpose" bioanalytical method.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, June 1).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29).
  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. (n.d.).
  • bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point - ResearchGate. (n.d.).
  • Stability Assessments in Bioanalytical Method Validation - Celegence. (2024, June 28).
  • Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services. (n.d.).
  • Key elements of bioanalytical method validation for small molecules - PMC. (n.d.).
  • M10: Bioanalytical Method Validation and Study Sample Analysis - ICH. (2022, November 23).
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11).
  • Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines - Benchchem. (n.d.).
  • Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - PubMed. (2025, June 19).
  • Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018, May 24).
  • Precision – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.).
  • 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. (n.d.).
  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.).
  • Novel LC-MS/MS assay to quantify D,L-alpha-difluoromethylornithine (DFMO) in mouse plasma - PubMed. (n.d.).

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Validation

Structural activity relationship (SAR) comparison of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline

An in-depth structural activity relationship (SAR) analysis of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS 1817793-27-3)[1] requires examining its role as a highly specialized pharmacophoric building block...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural activity relationship (SAR) analysis of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS 1817793-27-3)[1] requires examining its role as a highly specialized pharmacophoric building block. In modern targeted oncology, specifically in the design of third-generation kinase inhibitors (such as mutant-selective EGFR, TTK, and LRRK2 inhibitors), the anilino-piperazine "tail" is a critical structural motif[2][3].

As a Senior Application Scientist, I approach this comparison not merely as a list of chemical properties, but as a strategic decision matrix. The substitution of a traditional methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) at the 2-position of the aniline ring represents a calculated bioisosteric replacement designed to overcome specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities[4][5].

This guide objectively compares the difluoromethoxy derivative against its classic methoxy and fully fluorinated (trifluoromethoxy) counterparts, providing the mechanistic causality and experimental protocols necessary to validate these design choices.

Pharmacophore Rationale: The Role of the 2-Substituted Aniline

In ATP-competitive kinase inhibitors, the core heterocycle (e.g., pyrimidine or quinazoline) typically anchors to the kinase hinge region via hydrogen bonds. The attached 4-(4-methylpiperazin-1-yl)aniline moiety serves two distinct purposes:

  • The Piperazine Tail: Protrudes outward into the solvent-exposed channel, drastically improving aqueous solubility and cellular permeability without clashing with the hydrophobic pockets of the kinase[3].

  • The 2-Position Substituent: Projects toward the gatekeeper residue or the lower lip of the ATP-binding site. The steric bulk and electronic nature of this substituent dictate the dihedral angle between the aniline and the core heterocycle, locking the drug into its bioactive conformation.

Kinase_Binding Kinase Target Kinase (e.g., EGFR, TTK) Hinge Hinge Region Hydrogen Bonding Kinase->Hinge Solvent Solvent Channel Exposure Kinase->Solvent Core Pyrimidine/Quinazoline Core Core->Hinge Binds Aniline 2-(Difluoromethoxy)aniline Conformational Control Aniline->Hinge Steric/Electronic Fit Aniline->Core Attached to Piperazine 4-Methylpiperazine Solubilizing Tail Piperazine->Solvent Protrudes into Piperazine->Aniline Para-position

Caption: Structural mapping of the aniline fragment within the kinase ATP-binding pocket.

SAR Comparison: Methoxy vs. Difluoromethoxy vs. Trifluoromethoxy

The classic intermediate, 2-methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS 122833-04-9)[6], is highly effective in vitro but suffers from a major metabolic liability: the electron-rich methoxy group is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative O-demethylation, leading to rapid in vivo clearance[4].

Replacing the -OCH₃ with -OCF₂H or -OCF₃ fundamentally alters the physicochemical landscape of the molecule. The stronger C-F bond (110–126 kcal/mol) compared to the C-H bond (105 kcal/mol) increases the transition state energy required for CYP450 hydrogen atom transfer, effectively blocking metabolism at this site[7].

Quantitative SAR Data Summary
Property / Metric2-Methoxy (-OCH₃)[6]2-Difluoromethoxy (-OCF₂H)[1]2-Trifluoromethoxy (-OCF₃)
Hammett Constant ( σp​ ) -0.27 (Electron Donating)+0.18 (Electron Withdrawing)+0.35 (Strongly Withdrawing)
Lipophilicity ( Δπ ) -0.02+0.38+1.04
H-Bond Donor Capacity NoneYes (Weak polarized C-H donor)None
Aniline NH₂ Nucleophilicity High (Facilitates simple S_NAr)Moderate (Requires Pd-catalysis)Low (Poor coupling efficiency)
Metabolic Stability (HLM t1/2​ ) Low (~15-20 min)High (>60 min)High (>60 min)
Primary Liability High CYP450 ClearanceSynthetic complexityExcessive lipophilicity (LogP)
Mechanistic Insights (Causality)
  • Electronic Tuning: The -OCF₂H group is weakly electron-withdrawing[8]. When this aniline is coupled to a kinase core to form a secondary amine, the electron-withdrawing effect lowers the pKa of the resulting anilino NH. This often strengthens the hydrogen bond donated by the NH to the kinase hinge region, improving target residence time.

  • Lipophilic Hydrogen Bonding: Unlike -OCF₃, the -OCF₂H group retains a polarized hydrogen atom, allowing it to act as a unique lipophilic hydrogen bond donor[8]. This can engage in subtle intramolecular interactions with the core scaffold, stabilizing the bioactive conformation without the massive lipophilicity penalty incurred by a trifluoromethoxy group.

SAR_Logic Start Evaluate 2-Substituted Aniline Pharmacophore Methoxy 2-Methoxy (-OCH3) Baseline Activity Start->Methoxy Issue CYP450 O-Demethylation High Clearance Methoxy->Issue In Vivo Testing Difluoro 2-Difluoromethoxy (-OCF2H) Target Compound Issue->Difluoro Bioisosteric Replacement Trifluoro 2-Trifluoromethoxy (-OCF3) Alternative Issue->Trifluoro Bioisosteric Replacement Result1 Improved Half-life Retained H-Bonding Difluoro->Result1 Result2 High Lipophilicity Loss of H-Bond Donor Trifluoro->Result2

Caption: SAR decision tree for optimizing the 2-position of the aniline pharmacophore.

Self-Validating Experimental Protocols

To objectively validate the superiority of the 2-(difluoromethoxy)aniline derivative over the methoxy counterpart, two core assays are required: an in vitro metabolic stability assay and a functional kinase binding assay.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This protocol isolates the variable of CYP450-mediated clearance to prove the metabolic advantage of the -OCF₂H bioisostere[8].

Reagents: Human Liver Microsomes (20 mg/mL), 100 mM Potassium Phosphate buffer (pH 7.4), NADPH regenerating system, Test compounds (10 mM in DMSO). Procedure:

  • Preparation: Dilute the test compound (e.g., the fully synthesized kinase inhibitor containing the difluoromethoxy aniline) to a final concentration of 1 µM in 100 mM phosphate buffer containing 1 mg/mL HLM. Keep DMSO concentration 0.1% to prevent CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system (final concentration 1 mM) to initiate the reaction.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage remaining versus time. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Stability_Workflow Prep Prepare 1 µM Compound in Buffer HLM Add Human Liver Microsomes (HLM) Prep->HLM NADPH Initiate with NADPH (37°C) HLM->NADPH Quench Quench with Acetonitrile (0-60 min) NADPH->Quench LCMS Analyze via LC-MS/MS Quench->LCMS

Caption: Standard in vitro human liver microsome (HLM) stability assay workflow.

Protocol B: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

Because the -OCF₂H group alters the electronics of the aniline, it is critical to verify that target binding affinity is maintained or improved compared to the -OCH₃ analog. This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Procedure:

  • Assay Setup: In a 384-well low-volume plate, prepare a 3-fold serial dilution of the test compound (starting at 10 µM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Addition: Add the target kinase (e.g., EGFR L858R/T790M or TTK) at a final concentration of 5 nM, followed by the Alexa Fluor® 647-labeled ATP-competitive kinase tracer (e.g., Tracer 236) at its predetermined Kd​ concentration.

  • Antibody Addition: Add the Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) at 2 nM.

  • Equilibration: Incubate the plate at room temperature for 60 minutes in the dark to allow the equilibrium between the tracer, the kinase, and the inhibitor to establish.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor acceptor).

  • Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of the inhibitor concentration to determine the IC₅₀ using a 4-parameter logistic fit.

Conclusion

The transition from 2-methoxy-4-(4-methylpiperazin-1-yl)aniline to 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline is a textbook example of rational drug design. While the methoxy group provides an excellent baseline for initial hit generation and structural fitting, its vulnerability to CYP450 metabolism limits clinical viability. The difluoromethoxy bioisostere elegantly solves this by fortifying the metabolic soft spot with strong C-F bonds while uniquely retaining a polarized hydrogen atom, allowing it to act as a lipophilic hydrogen bond donor that maintains—and often enhances—kinase binding affinity.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20136253, 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. PubChem. URL:[Link]

  • ChemRxiv. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. URL:[Link]

  • Google Patents. (2015). (5,6-dihydro)pyrimido[4,5-e]indolysines (RU2692479C2). World Intellectual Property Organization.

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS No. 1817793-27-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS No. 1817793-27-3). Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The procedures outlined below are grounded in established safety principles and regulatory frameworks, designed to provide a self-validating system for waste management in a professional research environment.

Hazard Identification and Inherent Risk Profile

Understanding the chemical nature of a compound is the foundation of its safe management. 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline is a complex molecule with three primary functional groups that dictate its hazard profile: an aromatic amine, a difluoromethoxy group, and a methylpiperazine moiety.

  • Aromatic Amine Core: Aromatic amines as a class are known for potential health hazards, including moderate to severe poisoning and, in some cases, carcinogenicity.[1][2][3] While specific carcinogenicity data for this compound is not available, the general classification warrants cautious handling.

  • Difluoromethoxy Group: The presence of fluorine atoms classifies this compound as a halogenated organic compound .[4][5] This is the most critical factor for its disposal, as halogenated and non-halogenated waste streams must always be segregated to ensure proper treatment and to prevent the formation of toxic byproducts during incineration.[5][6][7]

  • Piperazine Moiety: Piperazine and its derivatives can exhibit neurotoxic effects and may cause skin or respiratory sensitization.[8][9]

Based on available safety data, the compound is classified with the following hazards:

Hazard ClassificationGHS CodeSignal WordDescriptionSource
Acute Toxicity (Oral)H302WarningHarmful if swallowed.[10][11][12][13]
Acute Toxicity (Dermal)H312WarningHarmful in contact with skin.[10]
Skin IrritationH315WarningCauses skin irritation.[10][11][12]
Eye IrritationH319WarningCauses serious eye irritation.[10][11][12]
Specific Target Organ ToxicityH335/H336WarningMay cause respiratory irritation or drowsiness.[10][11][12]

Personnel Protection and Safe Handling

Before handling the compound or its waste, ensure all appropriate personal protective equipment (PPE) is in use. The causality is clear: preventing exposure is the most effective safety measure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for integrity before use.Protects against skin contact, irritation, and dermal absorption.[14][15]
Eye Protection Chemical splash goggles or a face shield.Prevents eye irritation from splashes or aerosols.[12][15]
Body Protection A fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.[14]
Respiratory Use only in a certified chemical fume hood.Ensures adequate ventilation and prevents inhalation of vapors or aerosols.[6][16]

Safe Handling Practices:

  • Always handle this compound within a chemical fume hood to minimize inhalation exposure.

  • Avoid contact with skin and eyes.[12]

  • Wash hands thoroughly after handling, even if gloves were worn.[12]

  • Keep the compound away from incompatible materials such as strong oxidizing agents and strong acids.[16]

Disposal Workflow: A Decision-Making Framework

The following diagram outlines the logical workflow for the compliant disposal of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline and its contaminated materials.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol A Identify Waste: 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (solid, solution, or contaminated material) B Consult Safety Data Sheet (SDS) & Assess Hazards A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Classify as: 'HALOGENATED ORGANIC HAZARDOUS WASTE' C->D E Select a compatible, leak-proof waste container with a screw cap. D->E F Affix 'HAZARDOUS WASTE' Label. List all chemical constituents by full name and approximate percentages. E->F G Transfer waste into container. Keep container closed when not in use. DO NOT MIX with non-halogenated waste. F->G H Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. G->H I When container is 90% full, request pickup from institutional Environmental Health & Safety (EHS). H->I

Caption: Disposal decision workflow for 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline.

Step-by-Step Disposal Protocol

This protocol ensures waste is handled in compliance with the Resource Conservation and Recovery Act (RCRA) and general laboratory best practices.[17][18]

Step 1: Waste Classification

  • Immediately classify any quantity of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline, solutions containing it, or materials contaminated by it (e.g., pipette tips, absorbent pads) as Halogenated Organic Hazardous Waste .[4][5] This classification is non-negotiable due to the presence of fluorine.

Step 2: Segregation at the Point of Generation

  • This is the most critical step. This waste stream must be kept separate from all other waste types.[6][19]

  • DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, methanol).

  • DO NOT mix with aqueous waste, acids, or bases.[20]

  • DO NOT dispose of this chemical down the drain.[4][17] This is a direct violation of environmental regulations.

Step 3: Proper Containerization and Labeling

  • Container Selection: Use a chemically compatible, non-reactive container with a secure, leak-proof screw cap.[17][20] A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition, free from cracks or deterioration.[20]

  • Labeling: Before adding the first drop of waste, label the container clearly.[6] The label must include:

    • The words "HAZARDOUS WASTE ".[20][21]

    • The full chemical name: "2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline ". Do not use abbreviations or chemical formulas.[6][20]

    • If it is a mixed waste stream, list all components and their approximate percentages.[20]

    • An indication of the associated hazards (e.g., "Toxic," "Irritant").[21]

Step 4: Waste Accumulation and Storage

  • Keep the waste container tightly closed at all times, except when actively adding waste.[6][20] Do not leave a funnel in the container.[20]

  • Store the container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of waste generation and under the control of laboratory personnel.[20][21]

  • The container must be stored in a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks.[17]

Step 5: Arranging for Final Disposal

  • Waste should be accumulated until the container is approximately 90% full to allow for vapor expansion.

  • Once the container is full, contact your institution's Environmental Health & Safety (EHS or EH&S) department to arrange for a waste pickup.[20]

  • Final disposal must be carried out by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[18][22] Your EHS department manages this relationship.

Emergency Procedures: Spill Management

In the event of an accidental spill, prompt and correct action is essential.

For a Small, Manageable Spill (within a chemical fume hood):

  • Alert Personnel: Notify colleagues in the immediate area.

  • Ensure PPE: Confirm you are wearing the appropriate PPE as detailed in Section 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.[5][6]

  • Collect Waste: Carefully scoop the absorbent material into a suitable container. A plastic bag or sealable container is appropriate.[6]

  • Label as Waste: Seal the container and label it as "Spill Debris containing 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline" and affix a hazardous waste label.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Treat the sealed spill debris as halogenated organic hazardous waste and dispose of it according to the protocol in Section 4.

For a Large Spill or a Spill Outside of a Fume Hood:

  • EVACUATE: Immediately evacuate the area.[6][16]

  • ALERT: Notify others to evacuate, and activate the fire alarm if necessary to ensure a full evacuation.

  • CONTACT: Call your institution's emergency number and the EHS department to report the spill. Provide the chemical name, location, and estimated quantity. Do not attempt to clean up a large spill yourself.

References

  • 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline - NextSDS. vertexaisearch.cloud.google.com.
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  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
  • Laboratory Environmental Sample Disposal Inform
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  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Appendix I - Hazards Of Functional Groups. Environment, Health and Safety.
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  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
  • Laboratory Hazardous Waste Disposal Guideline. UNSW Sydney.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • 2-(difluoromethoxy)-4-(piperazin-1-yl)aniline. Sigma-Aldrich.
  • Safety Data Sheet for methyl 2-(difluoromethoxy)
  • Safety Data Sheet for 4-(difluoromethoxy)aniline. Fisher Scientific.
  • Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Goa University.
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  • Piperazine salts: Human health tier II assessment. Australian Department of Health.
  • New knowledge on health effects of amines and their derivatives associated with CO2 capture. Norwegian Institute of Public Health.
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Handling

Personal protective equipment for handling 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline

Standard Operating Procedure & PPE Guide: Handling 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system dictated by molecular structure. 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline (CAS: 1817793-27-3) is a highly functionalized intermediate frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors[1].

However, its unique combination of functional groups presents a complex hazard profile. It is classified under Acute Toxicity 4 (Oral, Dermal, Inhalation) and is a documented skin and eye irritant (H315, H319)[1]. To handle this compound safely, we must understand the causality behind its toxicity and implement self-validating operational protocols.

Mechanistic Hazard Analysis: The Causality of Toxicity

The severe hazard profile of this compound is driven by three distinct structural motifs, each requiring specific logistical countermeasures:

  • The Aniline Core: Anilines are notoriously lipophilic and rapidly permeate the stratum corneum (the outer layer of human skin). Once absorbed systemically, aniline derivatives oxidize Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia [2]. This impairs the blood's oxygen-carrying capacity, leading to cyanosis, central nervous system depression, and potentially fatal hypoxia[2][3]. Because of this, OSHA maintains strict permissible exposure limits (PEL) for anilines with a specific "skin notation" to warn against dermal absorption[4].

  • The Piperazine Ring: This secondary/tertiary amine structure is highly basic. Upon contact with moisture on the skin, eyes, or respiratory tract, it causes severe localized irritation and potential respiratory sensitization[5][6].

  • The Difluoromethoxy Group: Fluorination increases the molecule's overall lipophilicity, drastically enhancing its dermal penetration rate. More critically, under thermal stress, combustion, or extreme acidic conditions, the difluoromethoxy group undergoes thermal decomposition to release Hydrogen Fluoride (HF) gas—a highly toxic and corrosive substance[7][8].

Hazard Logic & PPE Selection Workflow

The following diagram maps the compound's structural moieties to their physiological risks, dictating our precise PPE requirements.

HazardLogic cluster_0 Chemical Moieties cluster_1 Physiological Risk cluster_2 Required PPE & Controls Aniline Aniline Group (Skin Absorption) MetHb Methemoglobinemia & Systemic Toxicity Aniline->MetHb Piperazine Piperazine Ring (Basic/Corrosive) Irritation Severe Skin/Eye Irritation Piperazine->Irritation Difluoro Difluoromethoxy (Lipophilic/HF Risk) Difluoro->Irritation Thermal Thermal Decomposition to Hydrogen Fluoride Difluoro->Thermal Butyl Butyl/Laminate Gloves (High Breakthrough) MetHb->Butyl Irritation->Butyl Goggles Unvented Goggles & Face Shield Irritation->Goggles Hood Class II Fume Hood & HF-Rated Extinguishers Thermal->Hood

Fig 1: Structural hazard mapping to physiological risks and required PPE.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling functionalized anilines. The lipophilic nature of the difluoromethoxy-aniline core allows it to rapidly permeate standard nitrile gloves.

Table 1: Glove Material Comparison & Causality

Glove MaterialBreakthrough TimeRecommendation & Causality
Nitrile (4 mil) < 10 minsNot Recommended. Rapid permeation by lipophilic anilines; offers a false sense of security.
Neoprene (8 mil) ~ 30-60 minsAcceptable for Splash. Good resistance to the basicity of the piperazine ring, but vulnerable to prolonged aniline exposure.
Butyl Rubber / Laminate (Silver Shield) > 240 minsHighly Recommended. Maximum protection against systemic aniline absorption. Impermeable to both basic amines and lipophilic aromatics.

Core PPE Requirements:

  • Eye Protection: Unvented chemical splash goggles paired with a full face shield. (Standard safety glasses do not protect against piperazine-induced vapor irritation[5]).

  • Body Protection: A Tyvek® or equivalent chemical-resistant coverall worn over a standard flame-retardant lab coat. Ensure wrists are taped or utilize extended-cuff gloves to eliminate skin exposure gaps.

  • Respiratory Protection: All handling must occur in a Class II fume hood. If weighing powder outside a closed system is unavoidable, a NIOSH-approved half-mask respirator with combination Organic Vapor / Acid Gas / P100 particulate cartridges is mandatory[8].

Experimental Protocols: Safe Handling Workflow

To ensure absolute safety, use the following self-validating protocol for weighing and transferring the compound.

Step 1: Environmental Control & Validation

  • Action: Power on the Class II fume hood and clear all unnecessary clutter to ensure laminar flow.

  • Validation: Check the digital airflow monitor. Do not open the chemical vial unless the face velocity reads steadily between 0.4–0.6 m/s.

Step 2: Static Mitigation

  • Action: Piperazine derivatives are prone to static cling, which can aerosolize the toxic powder[5]. Use a polonium anti-static brush or a Zerostat gun on the weigh boat and spatula.

  • Validation: Observe the powder behavior. If the powder clings to the metal spatula or "jumps," static is still present. Re-apply the static eliminator until the powder flows freely and inertly.

Step 3: Solubilization Transfer (Closed-System Approach)

  • Action: Instead of transferring dry powder across the lab, weigh the required mass directly into a tared vial inside the hood. Immediately dissolve the compound in your reaction solvent (e.g., DMF, DMSO, or DCM) and cap the vial tightly.

  • Validation: Visually confirm complete dissolution. Transport the capped liquid solution to your main reactor. This eliminates the risk of airborne dust exposure during transport.

Spill Response & Decontamination Plan

In the event of a powder spill, standard sweeping will aerosolize the toxin. We must use chemistry to neutralize the threat before physical removal.

Step 1: Isolation Evacuate the immediate area and ensure full PPE (including respiratory protection) is donned.

Step 2: Chemical Neutralization (Protonation)

  • Action: Do NOT use basic absorbents. Spray the spill gently with a slightly acidic decontamination solution (e.g., 5% acetic acid in water).

  • Causality: The acid protonates the basic nitrogens on both the piperazine and aniline rings. This converts the highly lipophilic, skin-permeable free base into a water-soluble, non-volatile salt.

  • Validation: Touch a strip of pH paper to the wetted spill. It should read mildly acidic (pH 4-5). If it reads basic, apply more acetic acid until protonation is complete.

Step 3: Physical Removal & Oxidation

  • Action: Cover the neutralized liquid with an inert absorbent (vermiculite or sand). Scoop the slurry into a hazardous waste container using non-sparking tools.

  • Action: Wash the surface with a 10% sodium hypochlorite (bleach) solution to oxidize any residual trace amines, followed by a final water rinse.

Waste Disposal & Environmental Considerations

Improper disposal of this compound poses a severe environmental and facility risk due to its specific functional groups.

  • Segregation: All waste containing this compound must be segregated into dedicated "Halogenated Amine Waste" containers. Never mix with strong acids or oxidizers in the waste carboy, as this can trigger an exothermic reaction with the piperazine ring[8].

  • Incineration Caveat (The HF Risk): You must explicitly label the waste container with: "Contains Difluoromethoxy compounds - Yields HF upon combustion." Waste disposal contractors must route this to a high-temperature incinerator equipped with alkaline flue-gas scrubbers to capture and neutralize the hydrogen fluoride gas generated during thermal destruction[7][9].

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline
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